molecular formula C8H6BrF3 B168650 2-Bromo-4-methylbenzotrifluoride CAS No. 121793-12-2

2-Bromo-4-methylbenzotrifluoride

Cat. No.: B168650
CAS No.: 121793-12-2
M. Wt: 239.03 g/mol
InChI Key: ILHMYYRIQKCMIZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzotrifluoride is a useful research compound. Its molecular formula is C8H6BrF3 and its molecular weight is 239.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-4-methyl-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHMYYRIQKCMIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625246
Record name 2-Bromo-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121793-12-2
Record name 2-Bromo-4-methyl-1-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzotrifluoride, also known by its IUPAC name 2-bromo-1-methyl-4-(trifluoromethyl)benzene, is a halogenated aromatic compound. Its chemical structure, featuring a bromine atom and a trifluoromethyl group on a toluene backbone, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. A thorough understanding of its physical properties is essential for its effective use in research and development, including reaction design, purification, and formulation.

This technical guide provides a summary of the known physical properties of this compound. It is important to note that while some properties have been reported, experimentally determined quantitative data for this specific compound is not widely available in the reviewed literature. The data presented herein is a combination of information from supplier safety data sheets and computed properties from chemical databases.

Core Physical Properties

The physical properties of a compound are critical for its handling, storage, and application in experimental settings. For this compound, the key identifiers and a summary of its physical characteristics are presented below.

General and Computed Physical Properties of this compound
PropertyValueSource
IUPAC Name 2-bromo-1-methyl-4-(trifluoromethyl)benzene[1]
Synonyms 3-Bromo-4-methylbenzotrifluoride, 2-Bromo-4-(trifluoromethyl)toluene[1][2]
CAS Number 66417-30-9[1][2]
Molecular Formula C₈H₆BrF₃[1][2]
Molecular Weight 239.03 g/mol [1][2]
Physical Form Solid
Boiling Point 183.0 ± 35.0 °C (Predicted)[3]
Density 1.538 ± 0.06 g/cm³ (Predicted)[3]
Flash Point Not applicable
Refractive Index No data available
Solubility No data available

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are detailed, standard methodologies for determining the key physical properties of a solid organic compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

  • Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point apparatus), capillary tubes, thermometer, mortar and pestle.

  • Procedure:

    • A small, dry sample of the compound is finely ground using a mortar and pestle.

    • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C per minute, near the expected melting point).

    • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination (for solids that melt and are stable at their boiling point)

This method is suitable for determining the boiling point of a liquid or a melted solid.

  • Apparatus: Thiele tube, small test tube, capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner), and a suitable high-boiling liquid (e.g., mineral oil).

  • Procedure:

    • A small amount of the sample is placed in the small test tube.

    • A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • This assembly is immersed in a Thiele tube containing a heating liquid.

    • The Thiele tube is gently heated, and the temperature is monitored.

    • As the temperature rises, air will be expelled from the capillary tube.

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the apparatus is allowed to cool.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination of a Solid

The density of a solid can be determined by measuring its mass and volume.

  • Apparatus: Analytical balance, pycnometer or graduated cylinder, and a displacement liquid in which the solid is insoluble.

  • Procedure (using a pycnometer):

    • The mass of the empty, dry pycnometer is accurately measured (m₁).

    • The pycnometer is filled with the displacement liquid, and its mass is measured (m₂).

    • The pycnometer is emptied and dried, and a known mass of the solid sample is added (m₃). The mass of the pycnometer with the solid is measured (m₄).

    • The displacement liquid is added to the pycnometer containing the solid until it is full, and the total mass is measured (m₅).

    • The density of the solid is calculated using the formula: Density = (m₃ * density of displacement liquid) / (m₂ - m₁ - (m₅ - m₄))

Refractive Index Determination

For a solid, the refractive index is typically measured on a melt or a solution. If the solid can be melted without decomposition, the following method can be used.

  • Apparatus: Abbe refractometer, heating circulator (if measuring a melt), and a suitable solvent (if measuring a solution).

  • Procedure (for a melt):

    • A small amount of the solid is placed on the prism of the Abbe refractometer.

    • The prism is heated to melt the solid, forming a thin, uniform film.

    • A light source is directed through the sample.

    • The refractometer is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

    • The refractive index is read directly from the instrument's scale. The temperature of the measurement should also be recorded as the refractive index is temperature-dependent.

Visualized Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental characterization of the physical properties of a solid organic compound like this compound.

G Workflow for Physical Property Determination of a Solid Organic Compound A Obtain Pure Solid Sample B Melting Point Determination A->B C Density Determination A->C D Boiling Point Determination (if applicable) B->D If thermally stable and melts before boiling E Refractive Index Determination (if applicable) B->E If melts to a clear liquid F Data Analysis and Reporting B->F C->F D->F E->F

Caption: Workflow for determining the physical properties of a solid organic compound.

References

An In-depth Technical Guide to 2-Bromo-4-methylbenzotrifluoride and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Bromo-4-methylbenzotrifluoride and its closely related isomers, compounds of significant interest to researchers, scientists, and professionals in drug development. Due to ambiguity in the common nomenclature, this guide will address the distinct isomers to ensure clarity and precision.

Chemical Structure and Identification

The name "this compound" can be interpreted in different ways depending on the assumed position of the trifluoromethyl group on the benzene ring. This guide clarifies the chemical identity of the most relevant isomers, providing their IUPAC names and CAS numbers for unambiguous identification.

The primary isomers discussed are:

  • 2-Bromo-4-methyl-1-(trifluoromethyl)benzene

  • 1-Bromo-2-methyl-4-(trifluoromethyl)benzene

  • 2-Bromo-1-methyl-4-(trifluoromethyl)benzene (also known as 3-Bromo-4-methylbenzotrifluoride)

The chemical structures and key identifiers for these compounds are presented below.

Chemical Structures

Isomers of Bromo-methyl-benzotrifluoride cluster_0 2-Bromo-4-methyl-1-(trifluoromethyl)benzene (CAS: 121793-12-2) cluster_1 1-Bromo-2-methyl-4-(trifluoromethyl)benzene (CAS: 929000-62-4) cluster_2 2-Bromo-1-methyl-4-(trifluoromethyl)benzene (3-Bromo-4-methylbenzotrifluoride) (CAS: 66417-30-9) C1_1 C C1_2 C C1_1->C1_2 CF3_1 CF3 C1_1->CF3_1 C1_3 C C1_2->C1_3 Br_1 Br C1_2->Br_1 C1_4 C C1_3->C1_4 C1_5 C C1_4->C1_5 CH3_1 CH3 C1_4->CH3_1 C1_6 C C1_5->C1_6 C1_6->C1_1 C2_1 C C2_2 C C2_1->C2_2 Br_2 Br C2_1->Br_2 C2_3 C C2_2->C2_3 CH3_2 CH3 C2_2->CH3_2 C2_4 C C2_3->C2_4 C2_5 C C2_4->C2_5 CF3_2 CF3 C2_4->CF3_2 C2_6 C C2_5->C2_6 C2_6->C2_1 C3_1 C C3_2 C C3_1->C3_2 CH3_3 CH3 C3_1->CH3_3 C3_3 C C3_2->C3_3 Br_3 Br C3_2->Br_3 C3_4 C C3_3->C3_4 C3_5 C C3_4->C3_5 CF3_3 CF3 C3_4->CF3_3 C3_6 C C3_5->C3_6 C3_6->C3_1

Caption: Chemical structures of key isomers of bromo-methyl-benzotrifluoride.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties for the identified isomers is provided in the tables below. This data is essential for compound characterization, quality control, and reaction monitoring.

Table 1: General Properties
Property2-Bromo-4-methyl-1-(trifluoromethyl)benzene1-Bromo-2-methyl-4-(trifluoromethyl)benzene2-Bromo-1-methyl-4-(trifluoromethyl)benzene
CAS Number 121793-12-2929000-62-466417-30-9
Molecular Formula C₈H₆BrF₃[1]C₈H₆BrF₃[2][3]C₈H₆BrF₃[4]
Molecular Weight 239.03 g/mol [1]239.03 g/mol [2]239.03 g/mol [4]
Synonyms This compound2-bromo-5-trifluoromethyltoluene3-Bromo-4-methylbenzotrifluoride[4]
Table 2: Computed Physical Properties
Property1-Bromo-2-methyl-4-(trifluoromethyl)benzene2-Bromo-1-methyl-4-(trifluoromethyl)benzene
Predicted Density 1.538 ± 0.06 g/cm³[5]Not Available
Predicted Boiling Point 199.4 ± 35.0 °C[5]Not Available
Form Not specifiedSolid[6]
Table 3: Spectroscopic Data Identifiers
Data Type2-Bromo-1-methyl-4-(trifluoromethyl)benzene
¹⁹F NMR Available[4]
GC-MS Available[4]
IR Spectra Available[4]

Note: Detailed experimental spectral data such as peak lists and spectra images are often proprietary to the data providers and are not publicly available in detail. Researchers are advised to consult spectral databases directly.

Synthesis and Experimental Protocols

These brominated trifluoromethylated benzene derivatives are valuable intermediates in organic synthesis. The following section details a general synthetic approach and outlines a logical workflow for their preparation.

General Synthesis Pathway

A common route to synthesize brominated methylbenzotrifluorides involves the bromination of the corresponding methylbenzotrifluoride precursor. The specific starting material and reaction conditions will dictate the resulting isomer.

SynthesisWorkflow Start 4-Methylbenzotrichloride Step1 Fluorination (e.g., with anhydrous HF) Start->Step1 Step 1 Intermediate1 4-Methylbenzotrifluoride Step1->Intermediate1 Step2 Bromination (e.g., with Br2 and a catalyst like Fe) Intermediate1->Step2 Step 2 Product 3-Bromo-4-methyl-benzotrifluoride (CAS: 66417-30-9) Step2->Product

Caption: General synthesis workflow for 3-Bromo-4-methylbenzotrifluoride.

Experimental Protocol: Synthesis of 3-Bromo-4-methyl-benzotrifluoride

The following protocol is adapted from a patented synthesis method.[5]

Materials:

  • 4-methylbenzotrichloride

  • Anhydrous hydrofluoric acid

  • Bromine (Br₂)

  • Iron sulphide (catalyst)

  • Nitrogen gas

Procedure:

  • Bromination of 4-methylbenzotrichloride:

    • To 240 g of 4-methylbenzotrichloride, add 0.5 g of iron sulphide.

    • At 30°C, add 160 g of bromine dropwise.

    • Stir the mixture for 6 hours at 30°C.

    • After the reaction, remove excess bromine by passing nitrogen gas through the mixture.

  • Fluorination of the brominated product:

    • In a fluorinating apparatus, initially introduce 200 g of anhydrous hydrofluoric acid at -10°C.

    • Add the crude bromination product dropwise to the hydrofluoric acid.

    • After the addition is complete, allow the mixture to cool.

    • Distill off the excess hydrofluoric acid.

    • Subject the crude product to fractional distillation.

Expected Outcome:

  • After a forerun of 4-methylbenzotrifluoride, 146 g (corresponding to 61% of theory) of 3-bromo-4-methyl-benzotrifluoride is obtained.

Applications in Drug Development and Organic Synthesis

The title compounds are primarily utilized as building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the trifluoromethyl group can impart desirable properties such as increased metabolic stability and lipophilicity to the final product.

Key Reactions and Transformations

These aryl bromides are versatile substrates for several palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery for creating carbon-carbon and carbon-nitrogen bonds.

ArylBromide Bromo-methyl-benzotrifluoride (Ar-Br) Suzuki Suzuki Coupling (+ R-B(OH)2) ArylBromide->Suzuki Heck Heck Reaction (+ Alkene) ArylBromide->Heck Buchwald Buchwald-Hartwig Amination (+ R2NH) ArylBromide->Buchwald Product_Suzuki Ar-R (C-C bond) Suzuki->Product_Suzuki Product_Heck Ar-Alkene (C-C bond) Heck->Product_Heck Product_Buchwald Ar-NR2 (C-N bond) Buchwald->Product_Buchwald

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Bromo-4-methylbenzotrifluoride. Due to the limited availability of public domain raw spectral data for this specific compound, this document focuses on predicting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on established principles of spectroscopy and analysis of structurally similar molecules. Detailed, generalized experimental protocols for obtaining these spectra are also provided, offering a foundational methodology for researchers.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromine atom, a methyl group, and a trifluoromethyl group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This guide synthesizes the expected spectroscopic data and provides practical experimental methodologies.

Predicted Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra are predicted for a standard deuterated solvent such as CDCl₃.

  • ¹H NMR Spectroscopy

    The proton NMR spectrum is expected to show signals in the aromatic and aliphatic regions. The aromatic protons will exhibit splitting patterns due to coupling with each other.

    Predicted ¹H NMR Data
    Chemical Shift (δ) ppm Multiplicity & Coupling Constant (J) Hz
    ~ 7.5 - 7.8d
    ~ 7.2 - 7.4d
    ~ 7.0 - 7.2s
    ~ 2.4s
  • ¹³C NMR Spectroscopy

    The carbon NMR spectrum will display signals for the aromatic carbons, the methyl carbon, and the trifluoromethyl carbon. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

    Predicted ¹³C NMR Data
    Chemical Shift (δ) ppm Assignment
    ~ 135 - 140Aromatic C-Br
    ~ 130 - 135 (q)Aromatic C-CF₃
    ~ 120 - 130Aromatic C-H
    ~ 123 (q, J ≈ 272 Hz)-CF₃
    ~ 20-CH₃

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the aromatic ring and the substituent groups.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (-CH₃)
1600 - 1450Aromatic C=C ring stretch
1350 - 1150C-F stretch (strong)
1100 - 1000C-Br stretch
900 - 675Aromatic C-H out-of-plane bend

2.3. Mass Spectrometry (MS)

The mass spectrum, typically acquired using electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a distinctive isotopic pattern for the molecular ion will be observed.

Predicted Mass Spectrometry Data
m/z Value Assignment
238/240[M]⁺
223/225[M-CH₃]⁺
159[M-Br]⁺
69[CF₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like this compound.

3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.[1][2]

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse-acquire sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For a solid sample, Attenuated Total Reflectance (ATR) is a common and simple method. Place a small amount of the solid directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[4]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

3.3. Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound, direct insertion or gas chromatography (GC) coupling is suitable.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Ionize the sample using a standard electron energy (typically 70 eV).

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

    • The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) will result in a characteristic M+2 peak with nearly equal intensity to the M peak.[5][6]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Final Elucidation Sample Compound of Interest (this compound) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution For NMR Solid_Sample Solid Sample (for IR/MS) Sample->Solid_Sample For IR/MS NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy (FTIR-ATR) Solid_Sample->IR MS Mass Spectrometry (EI-MS) Solid_Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Structural Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Conclusion

While experimental spectroscopic data for this compound is not widely disseminated, a robust prediction of its NMR, IR, and MS spectra can be made based on fundamental principles and data from analogous structures. The provided experimental protocols offer a solid foundation for researchers to obtain and analyze the spectroscopic data for this and similar compounds, aiding in their synthesis, characterization, and application in various scientific endeavors.

References

A Technical Guide to the Organic Solvent Solubility of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of 2-Bromo-4-methylbenzotrifluoride suggests the following solubility characteristics:

  • Polarity: The presence of the highly electronegative fluorine atoms in the trifluoromethyl group and the bromine atom induces a significant dipole moment, lending the molecule a degree of polarity. However, the benzene ring and the methyl group are nonpolar. This combination suggests the molecule is moderately polar.

  • Expected Solubility:

    • High Solubility is anticipated in moderately polar to nonpolar organic solvents. This includes chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (e.g., toluene).

    • Moderate to Good Solubility is expected in polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.

    • Low Solubility is predicted in highly polar protic solvents like methanol and ethanol, where the solute cannot participate in hydrogen bonding as effectively as the solvent molecules bond with each other.

    • Insolubility is expected in water and other highly polar aqueous solutions.

Quantitative Solubility Data

As of the date of this document, specific quantitative solubility data for this compound in various organic solvents has not been found in peer-reviewed literature or chemical databases. The table below is provided as a template for researchers to populate with experimentally determined values.

Organic SolventChemical FormulaTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
e.g., DichloromethaneCH₂Cl₂25Data PointData PointGravimetric
e.g., TolueneC₇H₈25Data PointData PointHPLC
e.g., AcetoneC₃H₆O25Data PointData PointGravimetric
e.g., Ethyl AcetateC₄H₈O₂25Data PointData PointHPLC
e.g., MethanolCH₄O25Data PointData PointGravimetric
e.g., TetrahydrofuranC₄H₈O25Data PointData PointHPLC
e.g., HexaneC₆H₁₄25Data PointData PointGravimetric

Experimental Protocol: Determination of Solubility via the Gravimetric Method

This section details a standard "excess solid" method for determining the solubility of a solid compound like this compound in an organic solvent.[3]

4.1 Objective: To quantitatively measure the solubility of this compound in a selected organic solvent at a specified temperature.

4.2 Materials & Equipment:

  • This compound (solid)[1]

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker bath or incubator

  • Scintillation vials or sealed flasks (e.g., 20 mL)

  • Volumetric flasks

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Glass syringes

  • Drying oven

  • Pre-weighed glass sample vials

4.3 Procedure:

  • Preparation: Add an excess amount of solid this compound to a scintillation vial. An "excess" ensures that a saturated solution is formed with undissolved solid remaining.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for a minimum of 24 hours to ensure saturation. Vigorous shaking or stirring is necessary to maximize the solid-liquid contact surface area.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Extraction: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the solid precipitate.

  • Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, labeled glass sample vial. This step is critical to remove any suspended microcrystals.

  • Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent completely without sublimating or decomposing the solute. The oven should be well-ventilated or under a vacuum.

  • Final Weighing: Once all the solvent has evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial from the final weight.

    • Solubility is then expressed as mass of solute per volume of solvent (e.g., g/100 mL).

4.4 Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing work.

Visualized Workflow and Logic

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sampling Phase 2: Sampling & Isolation cluster_analysis Phase 3: Analysis & Calculation A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Equilibrate (24h at Temp) B->C D Settle Undissolved Solid C->D Allow to Settle E Extract Supernatant via Syringe D->E F Filter into Pre-weighed Vial E->F G Evaporate Solvent F->G Transfer for Drying H Weigh Dried Solute + Vial G->H I Calculate Solubility (Mass/Volume) H->I

Caption: Experimental workflow for gravimetric solubility determination.

G cluster_solvents Solvent Classes cluster_solubility Predicted Outcome compound This compound structure Moderately Polar Aromatic (C₈H₆BrF₃) compound->structure has structure high_sol High Solubility structure->high_sol dissolves well in low_sol Low / Insoluble structure->low_sol dissolves poorly in mod_sol Moderate to High Solubility structure->mod_sol dissolves in nonpolar Nonpolar / Weakly Polar (Toluene, Hexane, Et₂O) nonpolar->high_sol polar_aprotic Polar Aprotic (Acetone, DCM, THF) polar_aprotic->mod_sol polar_protic Polar Protic (Methanol, Water) polar_protic->low_sol

Caption: Logical relationship between structure and predicted solubility.

References

An In-depth Technical Guide to the Material Safety Data Sheet for 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Bromo-4-methylbenzotrifluoride, a chemical compound relevant in various research and development applications. The following sections detail its properties, hazards, and the necessary protocols for its safe use in a laboratory setting.

Chemical Identification

Proper identification is the first step in ensuring safe handling of any chemical substance.

IdentifierValue
IUPAC Name 2-bromo-1-methyl-4-(trifluoromethyl)benzene[1]
Synonyms 3-Bromo-4-methylbenzotrifluoride[1]
CAS Number 66417-30-9[1]
Molecular Formula C₈H₆BrF₃[1][2]
Molecular Weight 239.03 g/mol [1][2]
PubChem CID 2779376[1]
EC Number 642-743-9[1]
InChI InChI=1S/C8H6BrF3/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3[2]
InChIKey TWWUWLMGYSLODU-UHFFFAOYSA-N[1]
SMILES String CC1=CC=C(C=C1Br)C(F)(F)F[2]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for safe storage and handling.

PropertyValue
Physical Form Solid[2]
Specific Gravity 1.650 (for the related compound 2-Bromobenzotrifluoride)[3]
Solubility No data available[3]
Flash Point Not applicable[2]
Boiling Point 154 - 155 °C (for the related compound 4-Bromobenzotrifluoride)[4][5]
Density 1.607 g/cm³ at 25 °C (for the related compound 4-Bromobenzotrifluoride)[4][5]

Hazard Identification and GHS Classification

This section outlines the potential hazards associated with this compound as per the Globally Harmonized System (GHS).

Hazard ClassGHS Classification
Pictogram GHS07 (Exclamation Mark)[2]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed[1][2] H315: Causes skin irritation[1] H319: Causes serious eye irritation[1] H335: May cause respiratory irritation[1]
Precautionary Statements P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]
Hazard Classifications Acute Toxicity, Oral (Category 4)[1][2] Skin Irritation (Category 2)[1] Eye Irritation (Category 2)[1] Specific target organ toxicity — single exposure (Category 3)[1]
Storage Class 11 - Combustible Solids[2]

Experimental Protocols: Spill and Exposure Management

Detailed below are the recommended procedures for managing spills and exposures to this compound.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[3][6]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3] Get medical attention if irritation develops.

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Seek medical attention.

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards.[6] Do NOT induce vomiting. Seek immediate medical attention.

Spill Response Protocol:

For detailed guidance on handling a chemical spill, the following workflow diagram outlines the necessary steps to ensure safety and proper cleanup.

Spill_Response_Workflow Workflow for Handling Chemical Spills start Spill Occurs assess Assess the Situation (Identify substance, quantity, and immediate risks) start->assess evacuate Evacuate Immediate Area (Alert personnel and restrict access) assess->evacuate ppe Don Appropriate PPE (Gloves, goggles, lab coat, respirator if needed) evacuate->ppe contain Contain the Spill (Use absorbent materials to prevent spreading) ppe->contain neutralize Neutralize (if applicable) (Follow specific chemical protocols) contain->neutralize cleanup Clean Up Spill (Collect absorbent material and decontaminate area) neutralize->cleanup dispose Dispose of Waste (Package and label waste according to regulations) cleanup->dispose report Report the Incident (Document the spill and response actions) dispose->report end End of Response report->end

Caption: Workflow for Handling Chemical Spills.

Handling and Storage

Proper handling and storage are essential to minimize risks.

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Use in a well-ventilated area or under a chemical fume hood.[3] Avoid breathing dust, fume, gas, mist, vapors, or spray.[6] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[4] Keep away from heat, sparks, open flames, and hot surfaces.[3][4]

Stability and Reactivity

This substance is stable under normal conditions.[3]

  • Conditions to Avoid: Keep away from open flames, hot surfaces, and sources of ignition.[3]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[3]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF).[3]

References

An In-depth Technical Guide on the Thermochemical Properties of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzotrifluoride is a substituted aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its thermochemical properties, such as enthalpy of formation, Gibbs free energy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction optimization. These parameters govern the energy balance of chemical reactions, predict reaction spontaneity and equilibrium, and are essential for computational modeling of reaction mechanisms.

While specific experimental values for this compound are not published, this guide details the primary experimental technique for their determination: rotating-bomb calorimetry. Furthermore, a compilation of thermochemical data for analogous compounds is provided to serve as a valuable reference.

Experimental Protocols: Determination of Thermochemical Properties

The primary method for accurately determining the standard enthalpy of formation of organic fluorine compounds is rotating-bomb calorimetry . This technique is an advancement of static-bomb calorimetry, designed to handle the corrosive and often gaseous products formed during the combustion of halogenated organic compounds.

Rotating-Bomb Calorimetry for Organofluorine Compounds

The combustion of an organic compound containing fluorine, bromine, and carbon presents challenges due to the formation of a complex mixture of products, including corrosive hydrofluoric acid (HF) and potentially carbon tetrafluoride (CF4) if the compound is highly fluorinated. Rotating-bomb calorimetry ensures a well-defined final equilibrium state by facilitating the dissolution and reaction of combustion products in a solvent, typically water, contained within the bomb.

Detailed Methodology:

  • Sample Preparation:

    • A precisely weighed sample of the liquid or solid compound (e.g., this compound) is encapsulated. Volatile samples are often sealed in fused-quartz ampoules or polyester film bags that are completely combustible.[1][2][3]

    • A known mass of a combustion promoter, such as mineral oil, may be added to ensure complete combustion.

    • A fuse, typically made of cotton or platinum wire, is positioned to ignite the sample.

  • Bomb Assembly:

    • The sample holder and fuse are placed inside a robust, corrosion-resistant calorimetric bomb.

    • A specific volume of water or an aqueous solution (e.g., to absorb acidic gases) is added to the bomb.

    • The bomb is sealed and pressurized with a high purity of oxygen to a pressure of approximately 30 atm.

  • Calorimetric Measurement:

    • The sealed bomb is submerged in a known volume of water in a calorimeter jacket. The entire assembly is allowed to reach thermal equilibrium.

    • The sample is ignited, and the temperature of the water in the calorimeter is meticulously recorded over time until a final, stable temperature is reached. The bomb is continuously rotated during this period to ensure the homogeneity of the final solution.

    • The temperature change, corrected for heat exchange with the surroundings, is used to calculate the total heat released during the combustion.

  • Analysis of Combustion Products:

    • After the experiment, the gaseous and liquid contents of the bomb are carefully collected and analyzed.

    • The total acidity of the final bomb solution is determined by titration to quantify the amounts of hydrofluoric acid (HF) and hydrobromic acid (HBr) formed.

    • Gaseous products are analyzed, typically by gas chromatography, to determine the amount of carbon dioxide (CO2) produced and to check for any unreacted oxygen or the formation of other products like CF4.

  • Calculation of Enthalpy of Combustion:

    • The energy equivalent of the calorimeter (calorimeter constant) is determined in separate calibration experiments using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.

    • The gross heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter.

    • Corrections are applied for the heat of combustion of the fuse, the sample container (if combustible), and any auxiliary substances, as well as for the formation of nitric acid from residual nitrogen in the oxygen.

  • Derivation of Standard Enthalpy of Formation:

    • From the corrected standard energy of combustion, the standard enthalpy of combustion (ΔHc°) is calculated.

    • The standard enthalpy of formation (ΔHf°) of the compound is then derived using Hess's law, based on the known standard enthalpies of formation of the combustion products (CO2, H2O, HF, and HBr).

Calculation of Gibbs Free Energy and Entropy

The standard Gibbs free energy of formation (ΔGf°) can be calculated from the standard enthalpy of formation (ΔHf°) and the standard entropy of formation (ΔSf°):[1]

ΔGf° = ΔHf° - TΔSf°

The standard entropy (S°) of the compound can be determined from heat capacity measurements down to near absolute zero using adiabatic calorimetry, or it can be estimated using statistical mechanics with molecular parameters obtained from spectroscopic data and quantum chemical calculations. The standard entropy of formation is then calculated from the standard entropies of the compound and its constituent elements in their standard states.[1]

Data Presentation: Thermochemical Properties of Related Compounds

While specific data for this compound is unavailable, the following tables summarize the thermochemical properties of structurally related compounds. This data can be used for estimation and comparison.

Table 1: Thermochemical Properties of Parent Compounds at 298.15 K

CompoundFormulaΔHf° (liquid) (kJ/mol)ΔHf° (gas) (kJ/mol)S° (liquid) (J/mol·K)
TolueneC₇H₈12.050.0221.0
BenzotrifluorideC₇H₅F₃--600.4-

Data sourced from the NIST WebBook.[4][5][6]

Table 2: Enthalpy of Formation of Substituted Benzotrifluorides and Related Compounds

CompoundFormulaStateΔHf° (kcal/mol)
BenzotrifluorideC₇H₅F₃liquid-147.85
o-Fluorobenzoic acidC₇H₅FO₂solid-134.38
m-Fluorobenzoic acidC₇H₅FO₂solid-137.84
p-Fluorobenzoic acidC₇H₅FO₂solid-138.95
FluorobenzeneC₆H₅Fliquid-34.75

Note: 1 kcal = 4.184 kJ. Data for substituted benzotrifluorides other than the parent compound is scarce.[2][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the standard enthalpy of formation using rotating-bomb calorimetry.

G cluster_analysis Analysis start Start: Sample Weighing and Encapsulation bomb_prep Bomb Preparation: - Add H2O - Pressurize with O2 start->bomb_prep calorimetry Calorimetry: - Submerge Bomb - Ignite Sample - Record ΔT with Rotation bomb_prep->calorimetry product_analysis Post-Combustion Product Analysis calorimetry->product_analysis gas_analysis Gas Analysis (GC): - Quantify CO2 - Check for CF4 product_analysis->gas_analysis liquid_analysis Liquid Analysis (Titration): - Quantify HF and HBr product_analysis->liquid_analysis calculations Thermochemical Calculations gas_analysis->calculations liquid_analysis->calculations delta_hc Calculate ΔHc°: - Use Calorimeter Constant - Apply Corrections calculations->delta_hc delta_hf Calculate ΔHf°: - Apply Hess's Law delta_hc->delta_hf end End: Standard Enthalpy of Formation delta_hf->end

Caption: Workflow for Enthalpy of Formation Determination.

References

Commercial Availability and Synthetic Pathways of 2-Bromo-4-methylbenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and synthetic routes for 2-Bromo-4-methylbenzotrifluoride, a key building block in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the bromo, methyl, and trifluoromethyl groups on the benzene ring makes this compound a versatile intermediate for introducing these moieties into more complex molecular architectures.

Commercial Availability

The commercial availability of this compound is currently limited, with a few specialized chemical suppliers offering this reagent, primarily for research and development purposes. The purity and available quantities can vary, and it is often synthesized upon request for larger quantities.

SupplierProduct CodePurityQuantityPrice (USD)Lead Time
Sigma-AldrichCDS023525Not specified100 mg$77.90Usually ships in 2 business days
ChemUniverse-InquiryInquiryInquiryInquiry

Note: Sigma-Aldrich notes that they do not collect analytical data for this product and the buyer assumes responsibility for confirming its identity and/or purity. For bulk orders or specific purity requirements, it is advisable to contact the suppliers directly.

Synthetic Protocols

Proposed Synthesis: Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl halide via the formation of a diazonium salt intermediate, followed by decomposition in the presence of a copper(I) halide.

Reaction Scheme:

Sandmeyer Reaction for this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Bromination A 2-Amino-5-methylbenzotrifluoride B Benzenediazonium salt intermediate A->B NaNO2, HBr 0-5 °C C This compound B->C CuBr

Figure 1: Proposed Sandmeyer reaction pathway.

Experimental Protocol:

Step 1: Diazotization of 2-Amino-5-methylbenzotrifluoride

  • In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • To the flask, add a solution of 2-amino-5-methylbenzotrifluoride in aqueous hydrobromic acid (HBr).

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0-5 °C. The addition of sodium nitrite leads to the in-situ formation of the diazonium salt.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

Step 2: Copper(I) Bromide Mediated Bromination

  • In a separate beaker, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred CuBr solution. Vigorous nitrogen evolution will be observed.

  • After the initial effervescence subsides, warm the reaction mixture gently to room temperature and then heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic extracts with water, followed by a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Important Considerations:

  • Safety: Aryl diazonium salts are potentially explosive, especially when dry. They should be prepared in solution at low temperatures and used immediately without isolation. All operations should be conducted behind a safety shield in a fume hood.

  • Starting Material: The starting material, 2-amino-5-methylbenzotrifluoride, is not as commonly available as other aniline derivatives and may need to be synthesized separately.

Logical Workflow for Synthesis and Procurement

The following diagram illustrates the decision-making process for obtaining this compound for research purposes.

Procurement and Synthesis Workflow start Requirement for This compound check_availability Check Commercial Availability start->check_availability is_available Is it commercially available in required quantity and purity? check_availability->is_available purchase Purchase from Supplier is_available->purchase Yes synthesize Synthesize in-house is_available->synthesize No end_product Obtain pure This compound purchase->end_product check_starting_material Check availability of 2-amino-5-methylbenzotrifluoride synthesize->check_starting_material is_sm_available Is starting material available? check_starting_material->is_sm_available purchase_sm Purchase Starting Material is_sm_available->purchase_sm Yes synthesize_sm Synthesize Starting Material is_sm_available->synthesize_sm No sandmeyer Perform Sandmeyer Reaction purchase_sm->sandmeyer synthesize_sm->sandmeyer purify Purify Product sandmeyer->purify purify->end_product

2-Bromo-4-methylbenzotrifluoride: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzotrifluoride is a halogenated aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique trifluoromethyl and bromo functionalities make it an attractive starting material for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. The trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromo substituent provides a reactive handle for a wide array of cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols for the use of this compound as a synthetic building block.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 239.03 g/mol .[1][2] Its chemical structure combines the steric and electronic features of a toluene ring with the unique properties imparted by the trifluoromethyl and bromo groups.

PropertyValueReference
Molecular Formula C₈H₆BrF₃[1]
Molecular Weight 239.03 g/mol [1]
Appearance Solid[1]
CAS Number 121793-12-2[2]
SMILES String CC1=CC=C(C(F)(F)F)C(Br)=C1[1]
InChI Key ILHMYYRIQKCMIZ-UHFFFAOYSA-N[1]

Safety Information: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[1]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-N bond formation, enabling the synthesis of a diverse range of substituted aromatic compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This compound can be readily coupled with a variety of aryl and heteroaryl boronic acids to generate biaryl structures, which are common motifs in pharmaceuticals.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Biaryl Product Biaryl Product This compound->Biaryl Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biaryl Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Biaryl Product Catalyst Base Base Base->Biaryl Product Activates Boronic Acid Solvent Solvent Solvent->Biaryl Product Medium

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Representative Protocol)

This protocol is based on established methods for the Suzuki-Miyaura coupling of similar aryl bromides.[3]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-phenyl-4-methylbenzotrifluoride.

Table of Representative Suzuki-Miyaura Coupling Conditions:

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)DME/H₂O8580-90
3-Thienylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)1,4-Dioxane11075-85
Heck Coupling

The Heck reaction provides a means to form carbon-carbon bonds between an aryl halide and an alkene. This compound can react with various alkenes to produce substituted styrenes and other vinylated aromatic compounds, which are valuable intermediates in polymer and materials science, as well as in the synthesis of complex organic molecules.

Heck_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Alkene Complex Alkene Complex Ar-Pd(II)-Br(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion HPd(II)Br(L2) HPd(II)Br(L2) Insertion Product->HPd(II)Br(L2) β-Hydride Elimination Substituted Alkene Substituted Alkene Insertion Product->Substituted Alkene HPd(II)Br(L2)->Pd(0)L2 Reductive Elimination Ar-Br 2-Bromo-4-methyl- benzotrifluoride Ar-Br->Ar-Pd(II)-Br(L2) Alkene Alkene Alkene->Alkene Complex Base Base Base->Pd(0)L2 Regeneration

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental Protocol: Heck Coupling of this compound with Styrene (Representative Protocol)

This protocol is adapted from established procedures for the Heck coupling of aryl bromides.[4]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).

  • Reagent Addition: Add anhydrous, degassed acetonitrile (5 mL), styrene (1.5 mmol, 1.5 equiv.), and a base such as triethylamine (Et₃N, 1.5 mmol, 1.5 equiv.).

  • Reaction: Seal the tube and heat to 100 °C for 18-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the substituted stilbene derivative.

Table of Representative Heck Coupling Conditions:

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (1.5)DMF10070-85
n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (2)DMA12065-80
1-OctenePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMe (2)1,4-Dioxane11060-75
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is of paramount importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common feature in many drug molecules. This compound can be coupled with a wide range of primary and secondary amines.

Buchwald_Hartwig_Workflow start Start reactants Combine this compound, Amine, Base, Pd Catalyst, and Ligand in a Schlenk flask start->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reactants->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Work-up (Dilute, Wash, Dry) monitor->workup purify Purify by Column Chromatography workup->purify product Isolated Arylamine Product purify->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Representative Protocol)

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[5][6]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), and a base (e.g., sodium tert-butoxide, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by this compound (1.0 equiv.) and morpholine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Table of Representative Buchwald-Hartwig Amination Conditions:

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yield (%)
AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene10080-90
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane10085-95
BenzylaminePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH9075-85

Application in Pharmaceutical Synthesis: A Potential Precursor to Bicalutamide Analogues

While direct synthesis of the non-steroidal antiandrogen drug Bicalutamide typically utilizes 3-trifluoromethyl-4-cyanoaniline, the structural features of this compound make it a plausible starting material for the synthesis of Bicalutamide analogues. The development of new analogues is a key strategy in overcoming drug resistance and improving therapeutic profiles.[1] A hypothetical synthetic route could involve the conversion of the methyl group to a cyano group, followed by further functionalization.

Spectroscopic Data of Representative Derivatives

The successful synthesis of new compounds derived from this compound requires thorough characterization. Below is a table of expected NMR chemical shifts for a representative Suzuki coupling product, 2-(4-methoxyphenyl)-4-methylbenzotrifluoride, based on data for analogous compounds.

NucleusExpected Chemical Shift (ppm)
¹H NMR Aromatic protons: 6.9-7.8, Methyl protons: ~2.4, Methoxy protons: ~3.8
¹³C NMR Aromatic carbons: 114-160, Methyl carbon: ~21, Methoxy carbon: ~55, CF₃ carbon: ~124 (quartet)
¹⁹F NMR ~ -62

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its participation in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, provides efficient routes to a wide range of substituted aromatic compounds. The presence of the trifluoromethyl group makes it particularly attractive for the synthesis of biologically active molecules with improved pharmacokinetic properties. The detailed protocols and representative data provided in this guide serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, facilitating the exploration of this compound's full synthetic potential.

References

An In-depth Technical Guide to the Reactivity Profile and Functional Groups of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and functional group characteristics of 2-Bromo-4-methylbenzotrifluoride. This compound, featuring a trifluoromethylated and brominated toluene scaffold, is a valuable building block in medicinal chemistry and materials science. This document will delve into the influence of its constituent functional groups—the bromine atom, the methyl group, and the trifluoromethyl group—on the molecule's overall reactivity. Key chemical transformations, including palladium-catalyzed cross-coupling reactions, Grignard reagent formation, and lithiation, will be discussed in detail, supported by generalized experimental protocols and quantitative data where available. The interplay of electronic and steric effects governing the regioselectivity and reaction outcomes will also be elucidated.

Introduction

This compound, also known as 3-Bromo-4-methylbenzotrifluoride or 2-bromo-4-(trifluoromethyl)toluene, is an aromatic organic compound with the chemical formula C₈H₆BrF₃. Its structure consists of a benzene ring substituted with a bromine atom, a methyl group, and a trifluoromethyl group. The unique combination and positioning of these functional groups impart a distinct reactivity profile, making it a versatile intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Molecular Structure:

Figure 1: Chemical Structure of this compound.

This guide will systematically explore the reactivity associated with each key functional group.

Functional Group Analysis and Their Influence on Reactivity

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents.

  • Bromo Group (-Br): The bromine atom is a good leaving group in various cross-coupling reactions and can be readily displaced by nucleophiles under specific conditions. It is an ortho, para-director for electrophilic aromatic substitution, although the electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards such reactions.

  • Methyl Group (-CH₃): The methyl group is a weak electron-donating group through hyperconjugation and induction. It is an ortho, para-director for electrophilic aromatic substitution. The methyl group can also be a site for radical halogenation under appropriate conditions.

  • Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, although the latter is still challenging. The CF₃ group is a meta-director for electrophilic aromatic substitution.

The interplay of these groups dictates the preferred sites of reaction and the overall reactivity of the molecule. For instance, in palladium-catalyzed reactions, the carbon-bromine bond is the primary reactive site.

Reactivity Profile: Key Chemical Transformations

This compound is a versatile substrate for a variety of organic transformations, enabling the introduction of diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by reacting the aryl bromide with a boronic acid or its ester in the presence of a palladium catalyst and a base.

Reaction Scheme:

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol (General):

A general procedure adapted from protocols for similar aryl bromides is as follows:

  • To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • The vessel is purged with an inert gas (e.g., Argon).

  • A degassed solvent system (e.g., 1,4-dioxane/water, toluene) is added.

  • The reaction mixture is heated (typically 80-120 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.

  • After cooling, the reaction is worked up by extraction and purified by column chromatography.

Quantitative Data (Representative for similar substrates):

Arylboronic AcidCatalystBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-12075-95
4-Methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene10080-98
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O9070-90

Note: Yields are illustrative and based on reactions with structurally similar aryl bromides. Optimization for this compound is necessary.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting this compound with a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base.

Reaction Scheme:

Figure 3: General scheme for the Sonogashira coupling reaction.

Experimental Protocol (General):

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

  • The terminal alkyne (1.1-1.5 equiv.) is added, and the mixture is stirred at room temperature or with gentle heating.

  • Reaction progress is monitored by TLC or GC-MS.

  • Work-up involves quenching, extraction, and purification by chromatography.

The Heck reaction involves the coupling of this compound with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.

Reaction Scheme:

Figure 4: General scheme for the Heck reaction.

Experimental Protocol (General):

  • In a sealed tube, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., P(o-tol)₃, 2-10 mol%).

  • The tube is purged with an inert gas.

  • An anhydrous, degassed solvent (e.g., acetonitrile, DMF), the alkene (1.2-2.0 equiv.), and a base (e.g., triethylamine, K₂CO₃) are added.

  • The mixture is heated (typically 80-140 °C) until the reaction is complete.

  • Work-up and purification follow standard procedures.

This reaction is a powerful method for the synthesis of arylamines by coupling this compound with a primary or secondary amine, using a palladium catalyst and a strong, non-nucleophilic base.

Reaction Scheme:

A This compound B Mg, THF A->B C 2-(Trifluoromethyl)-4-methylphenylmagnesium bromide B->C D Electrophile (e.g., RCHO) C->D E Product D->E then H3O+

An In-depth Technical Guide to the First Synthesis of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed account of the likely first synthesis of 2-Bromo-4-methylbenzotrifluoride, a key intermediate in the development of various pharmaceuticals and agrochemicals. While a singular "discovery" paper for this specific molecule is not readily apparent in the historical literature, its synthesis can be confidently inferred from established methodologies for the bromination of substituted toluene and benzotrifluoride derivatives. The most probable and earliest synthetic route is the direct electrophilic bromination of 4-methylbenzotrifluoride.

The regiochemistry of this reaction is governed by the directing effects of the two substituents on the aromatic ring. The methyl group is an activating, ortho, para-director, while the trifluoromethyl group is a deactivating, meta-director. In the case of 4-methylbenzotrifluoride, the para position to the methyl group is occupied by the trifluoromethyl group. Therefore, electrophilic attack is directed to the positions ortho to the activating methyl group, namely the C2 and C6 positions. Due to steric hindrance from the adjacent methyl and trifluoromethyl groups, substitution at the C2 position is favored, leading to the formation of this compound as the major product.

Quantitative Data

The following table summarizes the key quantitative data for this compound and its starting material. Data for the product is based on commercially available information and typical outcomes of similar reactions, as a specific first synthesis report with detailed yields and properties is not available.

Property4-methylbenzotrifluoride (Starting Material)This compound (Product)
Molecular Formula C₈H₇F₃C₈H₆BrF₃
Molecular Weight 160.14 g/mol 239.03 g/mol [1]
Appearance Colorless liquidColorless to light yellow liquid or solid
Boiling Point 128-129 °C~190-200 °C (estimated)
CAS Number 6140-17-666417-30-9[1]
Typical Yield Not Applicable60-80% (estimated based on similar reactions)

Experimental Protocol: First Synthesis via Electrophilic Bromination

The following protocol is a detailed methodology for the synthesis of this compound based on well-established procedures for the bromination of aromatic compounds, particularly those containing activating and deactivating groups. This procedure is analogous to methods described for the synthesis of related brominated benzotrifluorides and toluenes.[2][3]

Materials:

  • 4-methylbenzotrifluoride

  • Bromine (Br₂)

  • Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

  • Dichloromethane (CH₂Cl₂) or another suitable inert solvent

  • 10% Sodium bisulfite (NaHSO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a gas trap (to absorb HBr fumes)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add 4-methylbenzotrifluoride and the inert solvent (e.g., dichloromethane).

  • Catalyst Addition: To this solution, add a catalytic amount of iron powder or iron(III) bromide.

  • Bromine Addition: Cool the reaction mixture in an ice bath. Slowly add bromine, dissolved in a small amount of the same solvent, from the dropping funnel over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C during the addition. The reaction is exothermic, and hydrogen bromide gas will be evolved.

  • Reaction: After the addition of bromine is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours, or until the reaction is complete (monitored by TLC or GC). Gentle heating may be applied to drive the reaction to completion if necessary.

  • Quenching: Upon completion, cool the reaction mixture and slowly add a 10% sodium bisulfite solution to quench any unreacted bromine. The reddish-brown color of bromine should disappear.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the solvent.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Visualizations

Logical Workflow of the First Synthesis

The following diagram illustrates the logical steps involved in the first synthesis of this compound via electrophilic bromination.

Synthesis_Workflow Start Starting Material: 4-methylbenzotrifluoride Reaction Electrophilic Bromination (Br₂, Fe catalyst) Start->Reaction 1. Reaction Setup Quenching Quenching (10% NaHSO₃) Reaction->Quenching 2. Reaction Completion Workup Aqueous Work-up (Separation and Washing) Quenching->Workup 3. Removal of Excess Bromine Purification Purification (Vacuum Distillation) Workup->Purification 4. Isolation of Crude Product Product Final Product: This compound Purification->Product 5. Final Purification

Caption: Logical workflow for the synthesis of this compound.

Signaling Pathway (Illustrative)

While there is no "signaling pathway" in the traditional biological sense for a chemical synthesis, the following diagram illustrates the flow of chemical transformation and the key reagents involved in the process.

Chemical_Transformation Reactant 4-methylbenzotrifluoride Intermediate Reaction Intermediate (Arenium ion) Reactant:f0->Intermediate:f0 Electrophilic Attack Reagents Reagents Br₂ (Bromine) Fe (Iron catalyst) Reagents:f1->Intermediate:f0 Reagents:f2->Intermediate:f0 Product This compound Intermediate:f0->Product:f0 Deprotonation Byproduct HBr (Hydrogen Bromide) Intermediate:f0->Byproduct:f0

Caption: Chemical transformation pathway for the synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-methylbenzotrifluoride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its specific substitution pattern makes it a valuable building block for introducing a bromo-trifluoromethyl-toluene moiety into target molecules. Direct bromination of the readily available starting material, 4-methylbenzotrifluoride, however, presents a significant regioselectivity challenge. The directing effects of the methyl group (ortho, para-directing) and the trifluoromethyl group (meta-directing) synergize to favor the formation of the undesired 3-bromo isomer.

This document outlines a robust, multi-step synthetic route to obtain the desired this compound with high purity. The proposed pathway involves a four-step sequence:

  • Nitration of 4-methylbenzotrifluoride to produce a mixture of nitroisomers.

  • Isomer Separation to isolate the key intermediate, 2-nitro-4-methylbenzotrifluoride.

  • Reduction of the nitro group to an amine.

  • Sandmeyer Reaction to convert the amino group to the target bromo-substituent.

This protocol provides detailed methodologies for each step, based on established chemical principles and analogous reactions reported in the literature.

Data Presentation

The following table summarizes the key quantitative data for the proposed multi-step synthesis of this compound.

StepReactionKey ReagentsTemperature (°C)Typical Yield (%)Purity (%)
1Nitration4-methylbenzotrifluoride, Nitric Acid-20 to 10~40-45 (of 2-nitro isomer in mixture)Mixture of isomers
2Isomer SeparationMixture of nitroisomersVaries (Fractional Distillation)>90 (of 2-nitro isomer)>98
3Reduction2-nitro-4-methylbenzotrifluoride, Pd/C, H₂25-45>90>98
4Sandmeyer Reaction2-amino-4-methylbenzotrifluoride, CuBr, HBr, NaNO₂0-5 (diazotization), RT to 50 (bromination)70-80>98

Experimental Protocols

Step 1: Nitration of 4-methylbenzotrifluoride

This procedure describes the nitration of 4-methylbenzotrifluoride to yield a mixture of nitroisomers, with the desired 2-nitro-4-methylbenzotrifluoride as a significant component.

Materials:

  • 4-methylbenzotrifluoride

  • Concentrated Nitric Acid (98%)

  • Methylene Chloride

  • 5% Sodium Carbonate solution

  • Ice

  • Round-bottom flask with stirring

  • Dropping funnel

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cool concentrated nitric acid (3-5 molar equivalents) to -18°C using an ice-salt bath.

  • Slowly add 4-methylbenzotrifluoride (1 molar equivalent) dropwise to the cooled nitric acid, ensuring the temperature is maintained between -22°C and -16°C.

  • After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 15-30 minutes.

  • Carefully pour the reaction mixture into a beaker containing ice water.

  • Transfer the mixture to a separatory funnel and extract the organic products with methylene chloride.

  • Wash the organic layer with a 5% sodium carbonate solution until neutral, followed by a final wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain a mixture of nitro-isomers as an oil. The typical yield of the 2-nitro isomer in the mixture is around 43%.[1][2]

Step 2: Separation of 2-nitro-4-methylbenzotrifluoride

This protocol details the separation of the desired 2-nitro-4-methylbenzotrifluoride from the other isomers by fractional distillation.

Materials:

  • Mixture of nitro-isomers from Step 1

  • Fractional distillation apparatus with a high-efficiency column (e.g., Vigreux or packed column with at least 20 theoretical plates)

  • Heating mantle

  • Vacuum source (if necessary)

Procedure:

  • Set up the fractional distillation apparatus.

  • Charge the distillation flask with the mixture of nitro-isomers.

  • Carefully heat the flask to begin the distillation.

  • Collect the fractions at their respective boiling points. The 2-nitro isomer is expected to have a different boiling point from the other isomers, allowing for its separation. For analogous compounds, a reflux ratio of 4:1 has been shown to be effective in separating isomers.[1][2][3]

  • Monitor the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Combine the fractions containing the high-purity 2-nitro-4-methylbenzotrifluoride. A purity of over 98% can be achieved with an efficient distillation setup.[1][2][3]

Step 3: Reduction of 2-nitro-4-methylbenzotrifluoride

This protocol describes the reduction of the isolated 2-nitro-4-methylbenzotrifluoride to 2-amino-4-methylbenzotrifluoride via catalytic hydrogenation.

Materials:

  • 2-nitro-4-methylbenzotrifluoride

  • Methanol or Ethanol

  • Palladium on carbon (5% or 10% Pd/C) catalyst

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation vessel, dissolve 2-nitro-4-methylbenzotrifluoride in methanol or ethanol.

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature or with gentle warming (40-45°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used in the reaction.

  • Remove the solvent from the filtrate under reduced pressure to yield 2-amino-4-methylbenzotrifluoride. The product is often of high purity and may be used in the next step without further purification.

Step 4: Sandmeyer Reaction for the Synthesis of this compound

This protocol outlines the conversion of 2-amino-4-methylbenzotrifluoride to the final product, this compound, via a Sandmeyer reaction.[4][5]

Materials:

  • 2-amino-4-methylbenzotrifluoride

  • Hydrobromic acid (48%)

  • Copper(I) bromide (CuBr)

  • Sodium nitrite (NaNO₂)

  • Ice

  • Beaker

  • Stirring plate and stir bar

  • Thermometer

  • Separatory funnel

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2-amino-4-methylbenzotrifluoride in hydrobromic acid.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

    • Continue stirring for an additional 20-30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Bromination:

    • In a separate flask, prepare a solution or suspension of copper(I) bromide in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then gently heat to 40-50°C to ensure complete decomposition of the diazonium salt (cessation of nitrogen gas evolution).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or dichloromethane.

    • Wash the organic layer with water, followed by a wash with a dilute sodium bicarbonate solution, and then again with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Mandatory Visualization

SynthesisWorkflow Start 4-methylbenzotrifluoride Nitration Step 1: Nitration (HNO3, -20 to 10 °C) Start->Nitration IsomerMix Mixture of Nitroisomers Nitration->IsomerMix Separation Step 2: Isomer Separation (Fractional Distillation) IsomerMix->Separation NitroIntermediate 2-nitro-4-methylbenzotrifluoride Separation->NitroIntermediate Reduction Step 3: Reduction (H2, Pd/C) NitroIntermediate->Reduction AminoIntermediate 2-amino-4-methylbenzotrifluoride Reduction->AminoIntermediate Sandmeyer Step 4: Sandmeyer Reaction (NaNO2, HBr, CuBr) AminoIntermediate->Sandmeyer FinalProduct This compound Sandmeyer->FinalProduct

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-bromo-4-methylbenzotrifluoride. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, providing a foundation for the synthesis of a diverse range of substituted benzotrifluoride derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these reactions, featuring a reactive carbon-bromine bond for oxidative addition to the palladium catalyst. The trifluoromethyl and methyl groups on the aromatic ring influence the electronic properties of the molecule and, consequently, the reactivity of the C-Br bond. These application notes provide starting points for methodology development and can be adapted and optimized for specific research and development needs.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for palladium-catalyzed cross-coupling reactions of this compound and structurally similar aryl bromides. This data can serve as a guide for optimizing reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides

Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
Arylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10012-18~912-Bromo-4-methylpyridine[1]
Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9012-24Moderate to Good2-Bromo-4-fluoro-5-methylpyridine[2]
AlkyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂ (5)-K₂CO₃THF/H₂ORT24~952-Bromo-3-methyl-2-cyclopenten-1-one[3]

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1008~922-Bromo-4-methylpyridine[1]
Primary/Secondary AminePd(OAc)₂ (1-5)XPhos (1.5-10)Cs₂CO₃Toluene80-11012-24Good to Excellent2-Bromo-4-methylpyridine[4]
Ammonia equivalentPd₂(dba)₃ (1-2)XPhos or JosiphosNaOtBuToluene or Dioxane80-11012-24Good2-(4-Bromo-3-methoxyphenyl)acetonitrile[5][6]

Table 3: Sonogashira Coupling of Aryl Bromides

AlkynePalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF606~882-Bromo-4-methylpyridine[1]
Terminal AlkynePd(PPh₃)₂Cl₂ (1-5)CuI (2-10)Et₃N or i-Pr₂NHTHF or TolueneRT-804-12Good to Excellent4-Bromo-2,1,3-benzothiadiazole derivatives[7]
TrimethylsilylacetylenePd(OAc)₂ (2)-DiisopropylamineTHF6016High1-bromo-2-(methoxymethoxy)benzene[8]

Table 4: Heck Reaction of Aryl Bromides

AlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference Compound
StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NAcetonitrile10018-24Good2-Bromo-4-methylpyridine[1]
AlkenePd(OAc)₂ (2)P(o-tol)₃Et₃NDMF/Et₃N110-20-45General Aryl Halides[4]
StyrenePdCl₂-K₂CO₃Methanol120-GoodIodobenzene[9]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Glassware should be oven-dried before use.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.[1]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous toluene, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.[6]

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol details the coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF and Et₃N.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 4-12 hours.[1][8]

  • Upon completion, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Heck Reaction

This protocol outlines the vinylation of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous Acetonitrile or DMF

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.[1]

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)L₂(Br) Pd0->PdII Ar-Br OxAdd Oxidative Addition ArPdAr Ar-Pd(II)L₂(Ar') PdII->ArPdAr R-B(OH)₂ / Base Transmetalation Transmetalation ArPdAr->Pd0 Product Ar-Ar' ArPdAr->Product RedElim Reductive Elimination ArX 2-Bromo-4-methyl- benzotrifluoride BoronicAcid R-B(OH)₂ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide Ar-Pd(II)L₂(Br) Pd0->PdII_halide Ar-Br OxAdd Oxidative Addition PdII_amine [Ar-Pd(II)L₂(HNR'R'')]⁺Br⁻ PdII_halide->PdII_amine + HNR'R'' AmineCoord Amine Coordination PdII_amido Ar-Pd(II)L₂(NR'R'') PdII_amine->PdII_amido + Base - Base-H⁺Br⁻ Deprotonation Deprotonation PdII_amido->Pd0 Product Ar-NR'R'' PdII_amido->Product RedElim Reductive Elimination ArX 2-Bromo-4-methyl- benzotrifluoride Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add this compound, coupling partner, base, catalyst, and ligand to a dry flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen. setup->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC, or LC-MS) reaction->monitor workup Aqueous Work-up: Quench, dilute with organic solvent, wash with water and brine. monitor->workup Reaction Complete purify Purification: Dry, concentrate, and purify by flash column chromatography. workup->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction facilitates the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 2-Bromo-4-methylbenzotrifluoride with various arylboronic acids. The trifluoromethyl group at the 4-position and the methyl group at the 2-position of the benzene ring make this substrate a valuable building block for introducing fluorinated moieties into complex molecules, a common strategy in drug discovery to enhance metabolic stability and binding affinity.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This is followed by transmetalation, where the organic moiety from a boronic acid derivative is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond of the biaryl product and regenerates the active palladium(0) catalyst. A base is required to activate the boronic acid for the transmetalation step.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These examples serve as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)9012>95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2)1,4-Dioxane1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)Toluene110888
44-Chlorophenylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)THF/H₂O (3:1)801885

Experimental Protocols

The following protocols provide a starting point for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol is a robust starting point for a variety of arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 239 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Add anhydrous, degassed toluene (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Procedure using a Pre-formed Catalyst with a Buchwald Ligand

This protocol is often effective for more challenging or sterically hindered coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • SPhos (3 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Toluene, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 239 mg), the arylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol, 637 mg) to a dry reaction vial.

  • In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and SPhos (0.03 mmol, 12.3 mg) in anhydrous, degassed toluene (1 mL).

  • Add the catalyst solution to the reaction vial.

  • Add an additional 4 mL of anhydrous, degassed toluene.

  • Seal the vial and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Perform an aqueous workup and extraction as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Ar-X (this compound) aryl_halide->oxidative_addition pd_intermediate1 Ar-Pd(II)-X L2 oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base (e.g., K2CO3) base->transmetalation pd_intermediate2 Ar-Pd(II)-Ar' L2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' (Biaryl Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start: Assemble Reactants reactants This compound + Arylboronic Acid + Base start->reactants catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4) reactants->catalyst inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) catalyst->inert solvent Add Degassed Solvent(s) (e.g., Toluene/H2O) inert->solvent reaction Heat and Stir Reaction Mixture (e.g., 90-110 °C) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolate Pure Biaryl Product purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Application Notes and Protocols for the Buchwald-Hartwig Amination of "2-Bromo-4-methylbenzotrifluoride" with Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the construction of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction is particularly significant in the synthesis of arylamines, which are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials.[1][2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-4-methylbenzotrifluoride with various anilines. The presence of an electron-withdrawing trifluoromethyl group and a methyl group on the aryl bromide presents unique considerations for optimizing reaction conditions to achieve high yields and selectivity.

Reaction Principle

The Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps of this cycle are the oxidative addition of the aryl halide to the Pd(0) center, followed by coordination of the amine. A base then facilitates the deprotonation of the coordinated amine to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3] The choice of ligand, base, and solvent is critical to the success of the reaction, as these components influence the rates of the individual steps in the catalytic cycle and can suppress side reactions.[1]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'R''NH PdII_Amine [L-Pd(II)(Ar)(NHR'R'')]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR'R'') Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Ar-NR'R'' Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble oven-dried glassware under inert atmosphere B 2. Add Pd-catalyst, ligand, and base A->B C 3. Add this compound and aniline B->C D 4. Add anhydrous, deoxygenated solvent C->D E 5. Stir at room temperature for catalyst pre-formation D->E F 6. Heat to desired temperature (80-110 °C) E->F G 7. Monitor reaction progress (TLC, LC-MS) F->G H 8. Cool to room temperature and dilute G->H I 9. Filter through celite H->I J 10. Concentrate filtrate I->J K 11. Purify by column chromatography J->K

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis due to its mild reaction conditions and broad functional group tolerance. These characteristics make it particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Bromo-4-methylbenzotrifluoride, a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. The trifluoromethyl group and the methyl group on the aromatic ring can significantly influence the electronic properties and reactivity of the molecule, making the optimization of reaction conditions crucial for achieving high yields and purity.

Reaction Principle

The Sonogashira reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium(0) species undergoes oxidative addition with the aryl bromide (this compound). Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide. A transmetalation step then occurs where the acetylide group is transferred from copper to the palladium complex. Finally, reductive elimination from the palladium complex yields the desired alkynylated product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. Both traditional copper-co-catalyzed and copper-free protocols have been successfully developed.

Data Presentation: Sonogashira Reaction Conditions for Substituted Bromobenzotrifluorides

The following table summarizes representative conditions for the Sonogashira coupling of aryl bromides structurally related to this compound. While specific data for the target molecule is limited in readily available literature, these examples provide a strong basis for reaction optimization.

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
11,4-Dibromo-2-(trifluoromethyl)benzenePhenylacetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃NToluene801288 (for mono-alkynylated product at the 4-position)
23-BromobenzotrifluoridePhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃NTHFRT6>95
34-BromobenzotrifluorideTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)i-Pr₂NHToluene701692
42-Bromo-5-fluorobenzotrifluoride1-HeptynePd(dppf)Cl₂ (3)CuI (5)Cs₂CO₃1,4-Dioxane1001885
54-BromobenzonitrilePhenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)None (Copper-free)TMPDMSORT292

Note: Yields are based on published data for analogous reactions and may require optimization for this compound.

Experimental Protocols

This section provides a detailed, step-by-step experimental protocol for a typical Sonogashira reaction of this compound with a terminal alkyne.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), Toluene, or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Solvent and Base Addition: Add the anhydrous and degassed solvent, followed by the amine base. Stir the mixture for 10-15 minutes at room temperature to ensure dissolution of the solids.

  • Alkyne Addition: Add the terminal alkyne dropwise to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-3 mol%)

  • Phosphine ligand (e.g., PPh₃, XPhos, SPhos) (2-6 mol%)

  • Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or an organic base (e.g., DBU, TMP) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, Acetonitrile, or DMSO)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (if necessary): In a dry Schlenk flask under an inert atmosphere, stir the palladium source and the phosphine ligand in the chosen solvent for 10-20 minutes to form the active catalyst complex.

  • Reagent Addition: To the catalyst mixture, add this compound, the base, and the terminal alkyne.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60 °C and 120 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove insoluble salts. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Sonogashira reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalyst Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Cu-C≡CR Cu-C≡CR Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Product CuX CuX Cu-C≡CR->Ar-Pd(II)-X(L2) from Cu cycle Base-H+ Base-H+ R-C≡CH R-C≡CH R-C≡CH->Cu-C≡CR Base Ar-X Ar-X

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Bromide, Pd Catalyst, CuI) start->setup reagents Add Solvent and Base setup->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at Desired Temperature (Monitor by TLC/LC-MS) alkyne->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-methylbenzotrifluoride with Acrylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting the Heck reaction between 2-Bromo-4-methylbenzotrifluoride and various acrylates. The resulting products, substituted cinnamic acid derivatives, are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2][3]

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a fundamental transformation in modern organic synthesis.[4][5][6][7] It enables the coupling of aryl halides with alkenes, offering a versatile method for creating substituted olefins.[4][5][6] This document outlines the key considerations, a general experimental protocol, and a summary of reaction conditions to guide researchers in successfully performing this transformation.

General Considerations for the Heck Reaction

The efficiency and outcome of the Heck reaction are contingent on several critical parameters:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a commonly used and commercially available catalyst precursor that is reduced in situ to the active Pd(0) species.[6]

  • Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting oxidative addition and reductive elimination steps. Phosphine-based ligands, such as tri(o-tolyl)phosphine or triphenylphosphine, are frequently employed.[4]

  • Base: A base is necessary to neutralize the hydrogen halide generated during the catalytic cycle.[4] Common bases include organic amines like triethylamine or inorganic bases such as potassium carbonate or sodium acetate.[8]

  • Solvent: The reaction is typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile.[4][8]

  • Acrylate: The nature of the acrylate ester (e.g., methyl, ethyl, butyl acrylate) can influence the reaction rate and yield.

Experimental Workflow

The general workflow for the Heck reaction of this compound with an acrylate is depicted below. This process involves the setup of the reaction under an inert atmosphere, followed by heating to the desired temperature, monitoring the reaction progress, and finally, workup and purification of the product.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants This compound + Acrylate Heating Heating (e.g., 80-120 °C) Reactants->Heating Combine Catalyst_System Pd(OAc)₂ + Ligand Catalyst_System->Heating Add Base_Solvent Base + Solvent Base_Solvent->Heating Add Inert_Atmosphere Inert Atmosphere (N₂ or Ar) Inert_Atmosphere->Heating Monitoring Monitoring (TLC or GC-MS) Heating->Monitoring Filtration Filtration Monitoring->Filtration Reaction Complete Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

Caption: General workflow for the Heck reaction.

Summary of Reaction Conditions

ComponentExampleMolar Ratio / ConcentrationNotes
Aryl Halide This compound1.0 equivThe limiting reagent.
Acrylate Methyl Acrylate1.2 - 1.5 equivUsing a slight excess of the acrylate can drive the reaction to completion.
Catalyst Palladium(II) Acetate (Pd(OAc)₂)1 - 5 mol%A common and effective catalyst precursor.
Ligand Tri(o-tolyl)phosphine2 - 10 mol%The ligand to palladium ratio is typically 2:1 to 4:1.
Base Triethylamine (Et₃N)1.5 - 2.0 equivAn organic base that also acts as a solvent in some cases.
or Potassium Carbonate (K₂CO₃)2.0 equivA common inorganic base.
Solvent N,N-Dimethylformamide (DMF)0.1 - 0.5 MA versatile solvent for Heck reactions.
or N-Methyl-2-pyrrolidone (NMP)0.1 - 0.5 MOften used for less reactive aryl bromides.
Temperature 80 - 120 °C-Higher temperatures may be required for less reactive substrates.
Reaction Time 12 - 24 hours-Monitor by TLC or GC-MS for completion.

Detailed Experimental Protocol

This protocol provides a general procedure for the Heck reaction of this compound with an acrylate.

Materials:

  • This compound

  • Acrylate ester (e.g., methyl acrylate, ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 equiv) and tri(o-tolyl)phosphine (e.g., 0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (to achieve a concentration of approximately 0.2 M with respect to the aryl bromide).

  • Add this compound (1.0 equiv), the acrylate ester (1.2 equiv), and the base (e.g., triethylamine, 2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and any inorganic salts.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Coord Ar-Pd(II)(X)L(alkene) OxAdd->Coord Alkene Coordination Insert R-CH₂-CH(Ar)-Pd(II)(X)L Coord->Insert Migratory Insertion Elim Product + HPd(II)(X)L₂ Insert->Elim β-Hydride Elimination Elim->Pd0 Reductive Elimination (+ Base)

Caption: Catalytic cycle of the Heck reaction.

This detailed guide provides a solid foundation for researchers to successfully implement the Heck reaction of this compound with acrylates in their synthetic endeavors. As with any chemical reaction, careful optimization of the reaction conditions may be necessary to achieve the desired outcome and yield.

References

Application Notes and Protocols: Formation of (4-methyl-2-(trifluoromethyl)phenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are indispensable tools in organic synthesis, enabling the formation of carbon-carbon bonds with a wide variety of electrophiles. The synthesis of Grignard reagents from aryl halides bearing electron-withdrawing groups, such as the trifluoromethyl (-CF3) group, however, presents significant challenges. The electron-withdrawing nature of the -CF3 group deactivates the aryl halide towards oxidative addition with magnesium, often leading to low yields and sluggish reaction times.

This document provides detailed application notes and protocols for the successful formation of the Grignard reagent from "2-Bromo-4-methylbenzotrifluoride," yielding (4-methyl-2-(trifluoromethyl)phenyl)magnesium bromide. Two primary methods are presented: the direct insertion of activated magnesium and the halogen-magnesium exchange reaction. The use of lithium chloride (LiCl) as an additive to enhance reactivity is also discussed, a technique often referred to as "turbo" Grignard reagent formation.

Challenges and Considerations

The primary challenge in the formation of (4-methyl-2-(trifluoromethyl)phenyl)magnesium bromide is the reduced reactivity of the starting material, this compound, towards magnesium insertion. This is a direct consequence of the electron-withdrawing trifluoromethyl group. Furthermore, trifluoromethyl-substituted phenyl Grignard reagents have been reported to be thermally unstable, with the potential for exothermic decomposition, especially at high concentrations or upon solvent loss. Therefore, careful control of reaction temperature and concentration is crucial for a safe and successful reaction.

Data Presentation: Comparison of Methods

While specific quantitative data for the formation of Grignard reagents from this compound is not extensively published, the following table provides a comparative summary of expected outcomes based on analogous reactions with substituted bromobenzotrifluorides.

MethodActivator/AdditiveTypical Temperature (°C)Typical Reaction Time (h)Expected YieldKey Considerations
Direct Magnesium Insertion Iodine, 1,2-Dibromoethane25 - 65 (reflux)2 - 12Moderate to GoodInitiation can be difficult; potential for Wurtz coupling side products.
Direct Magnesium Insertion with LiCl LiCl0 - 401 - 4Good to HighLiCl enhances reactivity and helps to break down passivating layers on magnesium.[1]
Halogen-Magnesium Exchange i-PrMgCl-15 - 250.5 - 3Good to HighGenerally more reliable and tolerant of functional groups; requires a stoichiometric amount of another Grignard reagent.
"Turbo" Halogen-Magnesium Exchange i-PrMgCl•LiCl-15 - 250.5 - 2HighThe most reactive and often highest yielding method, particularly for challenging substrates.[2]

Experimental Protocols

General Safety Precautions: All Grignard reactions must be conducted under strictly anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon). All glassware must be thoroughly flame-dried or oven-dried before use. Anhydrous solvents are essential. Due to the potential for exothermic decomposition of trifluoromethyl-substituted Grignard reagents, it is recommended to perform these reactions behind a blast shield and to avoid high concentrations.[1]

Protocol 1: Direct Magnesium Insertion with LiCl Activation

This method utilizes lithium chloride to activate the magnesium and facilitate the Grignard reagent formation.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Lithium Chloride (LiCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a small crystal for initiation)

  • Inert gas supply (Nitrogen or Argon)

  • Flame-dried round-bottom flask with a reflux condenser, magnetic stirrer, and dropping funnel

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of inert gas, add magnesium turnings (1.2 equivalents) and anhydrous LiCl (1.2 equivalents).

  • Activation: Gently warm the flask with a heat gun under a flow of inert gas to drive off any residual moisture. Allow the flask to cool to room temperature. Add a small crystal of iodine.

  • Initiation: Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates the initiation of the reaction. If the reaction does not start, gentle warming or sonication may be necessary.

  • Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (e.g., 40°C) for 1-3 hours until the magnesium is consumed.

  • Use: The resulting Grignard reagent solution is ready for use in subsequent reactions. It is recommended to use it immediately for the best results.

Protocol 2: Halogen-Magnesium Exchange using i-PrMgCl•LiCl ("Turbo" Grignard Formation)

This is often the most effective method for preparing Grignard reagents from deactivated aryl bromides.[2]

Materials:

  • This compound

  • Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl•LiCl) solution in THF (commercially available or prepared in situ)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas supply (Nitrogen or Argon)

  • Flame-dried round-bottom flask with a magnetic stirrer and dropping funnel

Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a positive pressure of inert gas, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add the i-PrMgCl•LiCl solution (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Completion and Use: The halogen-magnesium exchange is typically rapid and clean. The resulting solution of (4-methyl-2-(trifluoromethyl)phenyl)magnesium bromide is ready for use.

Mandatory Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Completion & Use start Start dry_glassware Flame-Dry Glassware start->dry_glassware add_reagents Add Mg Turnings & LiCl (Method 1) or Substrate (Method 2) dry_glassware->add_reagents inert_atm Establish Inert Atmosphere (N2/Ar) add_reagents->inert_atm add_substrate Add 2-Bromo-4-methyl- benzotrifluoride in THF inert_atm->add_substrate or_exchange Add i-PrMgCl•LiCl (Method 2) inert_atm->or_exchange Method 2 initiation Initiate Reaction (Iodine/Heat) add_substrate->initiation Method 1 formation Grignard Formation (Stirring/Reflux) initiation->formation completion Reaction Complete (Mg Consumed) formation->completion exchange_reaction Halogen-Mg Exchange or_exchange->exchange_reaction exchange_reaction->completion use Use Grignard Reagent in Next Step completion->use end End use->end

Caption: Experimental workflow for the formation of (4-methyl-2-(trifluoromethyl)phenyl)magnesium bromide.

Logical_Relationship cluster_problem Problem cluster_solution Solution cluster_outcome Outcome deactivated_substrate Electron-Withdrawing -CF3 Group on Aryl Bromide activation Activation Methods deactivated_substrate->activation direct_insertion Direct Insertion (with LiCl/Iodine) activation->direct_insertion hm_exchange Halogen-Magnesium Exchange (i-PrMgCl•LiCl) activation->hm_exchange successful_formation Successful Formation of (4-methyl-2-(trifluoromethyl)phenyl)- magnesium bromide direct_insertion->successful_formation hm_exchange->successful_formation

Caption: Logical relationship between the problem, solutions, and outcome in Grignard reagent formation.

References

Application Notes and Protocols for the Functionalization of 2-Bromo-4-methylbenzotrifluoride via Lithiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of fluorinated aromatic compounds is a cornerstone of modern medicinal chemistry and materials science. The unique properties imparted by fluorine and trifluoromethyl groups, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make these motifs highly desirable in the design of novel pharmaceuticals and functional materials. 2-Bromo-4-methylbenzotrifluoride is a versatile building block that allows for the introduction of a wide array of functional groups at the 2-position through lithium-halogen exchange. This document provides detailed protocols and application notes for the lithiation of this compound to generate the corresponding organolithium intermediate, followed by its reaction with various electrophiles.

The primary method for the lithiation of this compound is the lithium-halogen exchange reaction. This reaction is typically rapid and proceeds at low temperatures, utilizing common organolithium reagents such as n-butyllithium (n-BuLi). The resulting 2-lithio-4-methylbenzotrifluoride is a potent nucleophile that can be trapped with a diverse range of electrophiles, enabling the synthesis of a variety of substituted 4-methylbenzotrifluoride derivatives.

Reaction Principle: Lithium-Halogen Exchange

The core of this methodology is the lithium-halogen exchange, a fast and efficient reaction where the bromine atom of this compound is swapped with a lithium atom from an organolithium reagent.[1][2] This reaction is typically performed at very low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether (Et₂O), to ensure high selectivity and stability of the resulting aryllithium species.[2] The use of n-butyllithium is common for this transformation.[3]

The generated 2-lithio-4-methylbenzotrifluoride is a highly reactive intermediate that serves as a powerful nucleophile. Its utility lies in its subsequent reaction with a wide variety of electrophiles, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at a specific position on the aromatic ring.

Data Presentation

The following tables summarize the expected outcomes for the functionalization of this compound with a selection of common electrophiles. The yields are representative and can vary based on the specific reaction conditions and the scale of the reaction.

Table 1: Lithiation and Functionalization with Carbonyl Electrophiles

ElectrophileProductRepresentative Yield (%)
N,N-Dimethylformamide (DMF)2-Formyl-4-methylbenzotrifluoride75-85
Acetone2-(1-Hydroxy-1-methylethyl)-4-methylbenzotrifluoride80-90
Benzaldehyde2-(Hydroxy(phenyl)methyl)-4-methylbenzotrifluoride80-90
Carbon Dioxide (CO₂)2-Carboxy-4-methylbenzotrifluoride70-80

Table 2: Lithiation and Functionalization with Other Electrophiles

ElectrophileProductRepresentative Yield (%)
Trimethylsilyl chloride (TMSCl)2-(Trimethylsilyl)-4-methylbenzotrifluoride85-95
Iodine (I₂)2-Iodo-4-methylbenzotrifluoride80-90
Benzyl bromide2-Benzyl-4-methylbenzotrifluoride70-80

Experimental Protocols

General Considerations: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Organolithium reagents are pyrophoric and require careful handling.

Protocol 1: General Procedure for the Lithiation of this compound

This protocol describes the generation of the 2-lithio-4-methylbenzotrifluoride intermediate.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).

  • Dissolve the substrate in anhydrous THF (to achieve a concentration of 0.2-0.5 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The solution of 2-lithio-4-methylbenzotrifluoride is now ready for the addition of an electrophile.

Protocol 2: Functionalization with an Electrophile (General Procedure)

This protocol outlines the trapping of the 2-lithio-4-methylbenzotrifluoride intermediate with a generic electrophile.

Procedure:

  • To the freshly prepared solution of 2-lithio-4-methylbenzotrifluoride from Protocol 1, maintained at -78 °C, add the desired electrophile (1.2 eq) dropwise. The electrophile can be added neat if it is a liquid, or as a solution in anhydrous THF.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired functionalized product.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and workflows described in these application notes.

reaction_pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_products Functionalized Products start This compound intermediate 2-Lithio-4-methylbenzotrifluoride start->intermediate n-BuLi, THF, -78 °C (Lithium-Halogen Exchange) product1 2-Formyl-4-methylbenzotrifluoride intermediate->product1 + DMF product2 2-Carboxy-4-methylbenzotrifluoride intermediate->product2 + CO₂ product3 2-(Trimethylsilyl)-4-methylbenzotrifluoride intermediate->product3 + TMSCl

Caption: Reaction pathway for the lithiation and functionalization.

experimental_workflow cluster_setup Reaction Setup cluster_lithiation Lithiation cluster_functionalization Functionalization cluster_workup Work-up & Purification setup 1. Dissolve this compound in anhydrous THF under N₂. cool 2. Cool solution to -78 °C. setup->cool lithiation 3. Add n-BuLi dropwise at -78 °C. 4. Stir for 30-60 min. cool->lithiation electrophile 5. Add electrophile at -78 °C. 6. Warm to room temperature. lithiation->electrophile quench 7. Quench with aq. NH₄Cl. electrophile->quench extract 8. Extract with organic solvent. quench->extract purify 9. Dry, concentrate, and purify. extract->purify

Caption: General experimental workflow for the functionalization.

References

Application Notes and Protocols for the Use of 2-Bromo-4-methylbenzotrifluoride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromo-4-methylbenzotrifluoride as a key intermediate in the synthesis of pharmaceutical compounds. This document details protocols for common palladium-catalyzed cross-coupling reactions and provides an example of its relevance in the synthesis of a marketed anti-cancer therapeutic.

Introduction

This compound is a versatile building block in medicinal chemistry. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromo substituent serves as a reactive handle for various carbon-carbon and carbon-nitrogen bond-forming reactions, making it an ideal starting material for the synthesis of complex pharmaceutical intermediates. This document focuses on three of the most powerful and widely used cross-coupling reactions in drug discovery: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.

Key Applications in Pharmaceutical Synthesis

The primary utility of this compound in pharmaceutical synthesis lies in its ability to participate in palladium-catalyzed cross-coupling reactions. These reactions allow for the efficient construction of complex molecular architectures from readily available starting materials.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the context of this compound, this reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.

EntryAryl Boronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)10085-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃ (2)Dioxane9090-98
33-Thienylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)Toluene11080-92

*Data is based on reactions with structurally similar aryl bromides and serves as a guide for optimization.

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine Reactants: This compound, Boronic Acid, Catalyst, Base B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I Buchwald_Hartwig_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up A Combine Pd Precursor, Ligand, and Base B Add Anhydrous Solvent A->B C Stir for Pre-formation B->C D Add Aryl Bromide and Amine C->D E Heat and Stir D->E F Monitor Progress E->F G Cool and Quench F->G H Extraction and Purification G->H Sonogashira_Workflow A Combine Aryl Bromide, Pd Catalyst, and CuI under Inert Atmosphere B Add Anhydrous Solvent, Amine Base, and Alkyne A->B C Heat and Stir B->C D Monitor Reaction Progress C->D E Cool and Work-up (Aqueous NH4Cl wash) D->E F Extraction and Purification E->F Bicalutamide_Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone FiveAlphaReductase 5α-Reductase Testosterone->FiveAlphaReductase enters cell DHT DHT FiveAlphaReductase->DHT converts AR Androgen Receptor (AR) DHT->AR binds AR_Bicalutamide AR-Bicalutamide Complex AR_DHT AR-DHT Complex Bicalutamide Bicalutamide Bicalutamide->AR binds competitively ARE Androgen Response Element (ARE) AR_Bicalutamide->ARE translocation blocked AR_DHT->ARE translocates to nucleus GeneTranscription Gene Transcription ARE->GeneTranscription binds to CellGrowth Cell Growth and Proliferation GeneTranscription->CellGrowth promotes

Application of 2-Bromo-4-methylbenzotrifluoride in Agrochemical Development: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

2-Bromo-4-methylbenzotrifluoride and its structural isomers are pivotal intermediates in the synthesis of a new generation of agrochemicals. The unique combination of a bromine atom and a trifluoromethyl group on the benzene ring provides a versatile scaffold for the development of potent and selective insecticides, fungicides, and herbicides. The trifluoromethyl group often enhances the metabolic stability and bioavailability of the final active ingredient, while the bromine atom serves as a key handle for synthetic modifications, allowing for the introduction of various pharmacophores.

This document provides detailed application notes and protocols, using a representative example to illustrate the utility of brominated benzotrifluoride derivatives in the agrochemical industry. Due to the limited publicly available data on agrochemicals derived specifically from this compound, the synthesis and application of the fungicide Mefentrifluconazole , which utilizes the closely related starting material 2-bromo-5-fluorobenzotrifluoride, will be detailed as a representative case study.

Representative Application: Synthesis of Mefentrifluconazole, a Novel Fungicide

Mefentrifluconazole is a broad-spectrum triazole fungicide that demonstrates the synthetic utility of brominated benzotrifluoride intermediates. It is effective against a wide range of fungal pathogens in various crops.

Mechanism of Action: Demethylase Inhibition (DMI)

Mefentrifluconazole belongs to the class of demethylase inhibitor (DMI) fungicides. These compounds inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By disrupting ergosterol production, Mefentrifluconazole compromises the integrity and function of the fungal cell membrane, ultimately leading to cell death.

Mefentrifluconazole_MoA Acetyl-CoA Acetyl-CoA Ergosterol_Biosynthesis_Pathway Ergosterol_Biosynthesis_Pathway Acetyl-CoA->Ergosterol_Biosynthesis_Pathway C14-demethylase C14-demethylase Ergosterol_Biosynthesis_Pathway->C14-demethylase Ergosterol Ergosterol C14-demethylase->Ergosterol Fungal_Cell_Membrane Fungal_Cell_Membrane Ergosterol->Fungal_Cell_Membrane Structural Component Mefentrifluconazole Mefentrifluconazole Mefentrifluconazole->C14-demethylase Inhibition

Caption: Mechanism of action of Mefentrifluconazole.

Quantitative Data: Fungicidal Efficacy of Mefentrifluconazole

The following table summarizes the efficacy of Mefentrifluconazole against various fungal pathogens, presented as the half-maximal effective concentration (EC50).

Fungal PathogenCropEC50 (mg/L)Reference
Septoria triticiWheat0.02 - 0.1[1]
Puccinia triticinaWheat0.1 - 0.5[1]
Mycosphaerella fijiensisBanana0.01 - 0.05[1]
Alternaria solaniTomato0.05 - 0.2[1]
Cercospora beticolaSugar Beet0.03 - 0.15[1]

Experimental Protocols

Synthesis of Mefentrifluconazole from a Brominated Benzotrifluoride Intermediate

The following protocol outlines the key synthetic steps for producing Mefentrifluconazole, starting from 2-bromo-5-fluorobenzotrifluoride. This multi-step synthesis highlights the chemical transformations enabled by the bromo-benzotrifluoride scaffold.

Mefentrifluconazole_Synthesis cluster_0 Synthesis Pathway Start 2-Bromo-5-fluorobenzotrifluoride Step1 Grignard Reaction (Acetylation) Start->Step1 Intermediate1 Acetophenone Derivative Step1->Intermediate1 Step2 Nucleophilic Aromatic Substitution (with 4-chlorophenol) Intermediate1->Step2 Intermediate2 Phenoxyphenyl Derivative Step2->Intermediate2 Step3 Corey-Chaykovsky Reaction Intermediate2->Step3 Intermediate3 Epoxide Intermediate Step3->Intermediate3 Step4 Ring-opening with 1,2,4-triazole Intermediate3->Step4 End Mefentrifluconazole Step4->End

Caption: Synthetic workflow for Mefentrifluconazole.

Protocol 1: Synthesis of the Acetophenone Derivative (Intermediate 1)

  • Materials: 2-bromo-5-fluorobenzotrifluoride, Magnesium turnings, Iodine crystal, Dry tetrahydrofuran (THF), Acetyl chloride.

  • Procedure:

    • Activate magnesium turnings with a crystal of iodine in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

    • Add dry THF to the flask.

    • Slowly add a solution of 2-bromo-5-fluorobenzotrifluoride in dry THF to the magnesium suspension to initiate the Grignard reaction. Maintain the reaction temperature below 30°C.

    • Once the Grignard reagent is formed, cool the mixture to 0°C.

    • Add acetyl chloride dropwise to the Grignard reagent.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetophenone derivative.

    • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of the Phenoxyphenyl Derivative (Intermediate 2)

  • Materials: Acetophenone derivative (from Protocol 1), 4-chlorophenol, Potassium carbonate, N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of the acetophenone derivative in DMF, add 4-chlorophenol and potassium carbonate.

    • Heat the reaction mixture to 80-100°C and stir for 6-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the resulting phenoxyphenyl derivative by recrystallization or column chromatography.

Protocol 3: Synthesis of the Epoxide Intermediate (Intermediate 3)

  • Materials: Phenoxyphenyl derivative (from Protocol 2), Trimethylsulfonium iodide, Sodium hydride, Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium methylsulfinylmethylide (dimsyl sodium) by reacting sodium hydride with DMSO.

    • Add trimethylsulfonium iodide to the dimsyl sodium solution at room temperature to form the ylide.

    • Cool the ylide solution to 0°C and add a solution of the phenoxyphenyl derivative in DMSO dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the reaction mixture into ice-water and extract the epoxide product with an organic solvent.

    • Wash the organic layer, dry it, and concentrate it to obtain the crude epoxide intermediate, which can be used in the next step without further purification.

Protocol 4: Synthesis of Mefentrifluconazole

  • Materials: Epoxide intermediate (from Protocol 3), 1,2,4-Triazole, Sodium hydroxide, Methanol.

  • Procedure:

    • Dissolve the epoxide intermediate and 1,2,4-triazole in methanol.

    • Add a catalytic amount of sodium hydroxide.

    • Reflux the reaction mixture for 4-6 hours.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water to remove any remaining triazole and base.

    • Dry the organic layer and concentrate it to obtain crude Mefentrifluconazole.

    • Purify the final product by column chromatography or recrystallization to yield pure Mefentrifluconazole.

Conclusion

This compound and its isomers are valuable building blocks in the design and synthesis of modern agrochemicals. The representative example of Mefentrifluconazole demonstrates how the unique chemical properties of the brominated benzotrifluoride core can be leveraged to create highly effective and specific active ingredients. The synthetic protocols provided offer a template for researchers and scientists in the field of agrochemical development to explore the potential of this class of intermediates in creating novel crop protection solutions. Further research into derivatives of this compound is warranted to discover new agrochemicals with improved efficacy and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Bromo-4-methylbenzotrifluoride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency.

Troubleshooting Guide

This section addresses specific challenges you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?

Answer:

Low yields with this substrate can stem from several factors, primarily related to its electron-deficient nature. While the trifluoromethyl group activates the aryl bromide for oxidative addition, it can also influence other steps in the catalytic cycle. Key areas to investigate include:

  • Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step, especially with electron-deficient substrates.

  • Catalyst Deactivation: The catalyst may not be robust enough for this specific transformation.

  • Side Reactions: Undesired reactions such as dehalogenation and homocoupling can consume starting materials and reduce the yield of the desired product.[1][2]

Question 2: I am observing significant byproduct formation, such as homocoupling of my boronic acid and/or debromination of the this compound. How can I minimize these side reactions?

Answer:

Byproduct formation is a common issue in Suzuki coupling reactions. Here’s how to address homocoupling and dehalogenation:

  • Homocoupling: This side reaction, where two boronic acid molecules couple, is often caused by the presence of oxygen.[2] To minimize it:

    • Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.

    • Maintain a positive pressure of an inert gas throughout the reaction.

  • Dehalogenation (Debromination): This occurs when the bromine atom is replaced by a hydrogen atom.[1][2] To mitigate this:

    • Use anhydrous solvents and ensure all glassware is thoroughly dried.

    • The choice of base can influence this side reaction. Consider screening different bases.

    • High temperatures and prolonged reaction times can promote dehalogenation.[1] Try running the reaction at a lower temperature or for a shorter duration.

Question 3: My reaction is not going to completion, and I see unreacted starting material. What should I try?

Answer:

Incomplete conversion can be due to several factors:

  • Inactive Catalyst: The palladium catalyst may have degraded. Use a fresh batch or consider a more active pre-catalyst.

  • Inappropriate Ligand: For electron-deficient substrates, bulky and electron-donating ligands are often more effective.

  • Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step. Consider screening stronger bases.

  • Inadequate Temperature: The reaction may require more thermal energy. Cautiously increasing the reaction temperature can improve the reaction rate and conversion.

Frequently Asked Questions (FAQs)

Q1: Which type of boronic acid derivative is best to use with this compound?

A1: While boronic acids are common, they can be prone to side reactions like protodeboronation and homocoupling.[2][3] For challenging couplings, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[2][4] These reagents often exhibit greater stability and can lead to higher yields.

Q2: What are the most effective catalyst systems for coupling with an electron-deficient aryl bromide like this compound?

A2: Catalyst systems with bulky, electron-rich phosphine ligands are generally recommended for Suzuki couplings involving electron-deficient substrates.[5][6][7] Buchwald-type ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are often highly effective.[5] While Pd(PPh₃)₄ is a common catalyst, it may show lower activity for more challenging substrates.[5]

Q3: Can I run the Suzuki coupling of this compound under air?

A3: It is strongly discouraged. The presence of oxygen can lead to catalyst deactivation and promote the undesirable homocoupling of the boronic acid.[8] For optimal and reproducible results, the reaction should be conducted under an inert atmosphere, such as nitrogen or argon.

Q4: How does the choice of base impact the reaction?

A4: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[9] For electron-deficient substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases like potassium carbonate (K₂CO₃).[5][8] However, very strong bases can sometimes promote side reactions, so optimization is key.[5]

Data Presentation

Table 1: Comparison of Catalyst and Ligand Systems for Suzuki Coupling of Electron-Deficient Aryl Bromides

Catalyst SystemLigand TypeKey AdvantagesPotential DrawbacksTypical Loading (mol%)
Pd(OAc)₂ / SPhosBuchwald-type phosphineHigh activity for a broad range of substrates, including electron-deficient ones.Air-sensitive, higher cost.1-2
Pd₂(dba)₃ / XPhosBuchwald-type phosphineExcellent for sterically hindered and electron-poor substrates.Air-sensitive, higher cost.1-2
Pd(PPh₃)₄Tetrakis(triphenylphosphine)palladium(0)Readily available, well-understood.Lower activity for challenging substrates, may require higher temperatures.2-5
PdCl₂(dppf)Diphosphine complexGood for a range of substrates, relatively air-stable.May not be as active as Buchwald-type systems.2-5

Table 2: Common Bases and Solvents for Suzuki Coupling Reactions

BaseSolvent SystemKey Characteristics
K₃PO₄Toluene/H₂O or Dioxane/H₂OA strong base, effective for many Suzuki couplings and promotes high reaction rates.
K₂CO₃Dioxane/H₂O or Isopropanol/H₂OA common and effective base of moderate strength.
Cs₂CO₃THF or DioxaneA strong base that can accelerate slow reactions but is more expensive.
KF1,4-DioxaneCan be effective, particularly with boronic esters.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific boronic acids and desired scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-catalyst like a Buchwald palladacycle; 1-5 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the boronic acid (or ester), the base, and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Br(L2) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') RedElim->Product ArylBr 2-Bromo-4-methyl- benzotrifluoride ArylBr->OxAdd BoronicAcid Ar'-B(OR)2 + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Byproducts Analyze Crude Mixture: Significant Byproducts? Start->Check_Byproducts Homocoupling Homocoupling Observed Check_Byproducts->Homocoupling Yes No_Byproducts No Significant Byproducts, Unreacted Starting Material Check_Byproducts->No_Byproducts No Debromination Debromination Observed Homocoupling->Debromination Also Debromination? Sol_Homocoupling Action: - Thoroughly degas solvents - Ensure inert atmosphere Homocoupling->Sol_Homocoupling No Sol_Debromination Action: - Use anhydrous solvents - Screen different bases - Lower reaction temperature Debromination->Sol_Debromination Sol_Incomplete Action: - Use fresh/more active catalyst - Screen bulky, e--rich ligands - Use a stronger base - Increase temperature No_Byproducts->Sol_Incomplete

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

References

Technical Support Center: Lithiation of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the lithiation of 2-Bromo-4-methylbenzotrifluoride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary expected reaction when this compound is treated with an organolithium reagent like n-butyllithium (n-BuLi)?

The primary and desired reaction is a lithium-halogen exchange, where the bromine atom is swapped with a lithium atom to form 2-lithio-4-methylbenzot trifluoride. This organolithium intermediate is a powerful nucleophile and can be reacted with various electrophiles to introduce new functional groups at the 2-position of the aromatic ring. Lithium-halogen exchange is typically a very fast reaction, especially for aryl bromides.[1][2]

Q2: What are the most common side reactions to be aware of during the lithiation of this compound?

Several side reactions can occur, leading to a mixture of products and reduced yield of the desired compound. The most common side reactions include:

  • Benzylic Lithiation (Proton Abstraction): The organolithium reagent can act as a base and deprotonate the methyl group, which is activated by the aromatic ring (a benzylic position).[3][4] The acidity of benzylic protons is a known factor in lithiation reactions.[3]

  • Benzyne Formation: Under certain conditions, particularly at higher temperatures, the lithiated intermediate can eliminate lithium bromide to form a highly reactive benzyne intermediate. This can lead to the formation of regioisomeric products upon reaction with nucleophiles.

  • Reaction with Solvent: Ethereal solvents like tetrahydrofuran (THF), commonly used for lithiation reactions, can be deprotonated by organolithium reagents, especially at temperatures above -20°C.

  • Proton Quenching: Traces of moisture or other acidic impurities in the reaction setup can quench the organolithium reagent, leading to the formation of 4-methylbenzotrifluoride and reduced overall conversion.

Q3: How do the substituents (-CH₃ and -CF₃) on the aromatic ring influence the reaction?

The methyl (-CH₃) and trifluoromethyl (-CF₃) groups have opposing electronic effects.

  • The methyl group is an electron-donating group, which can slightly activate the ring towards electrophilic substitution but is more relevant here for its potential for benzylic deprotonation.

  • The trifluoromethyl group is a strong electron-withdrawing group. While it can influence the acidity of aromatic protons, it is not considered a strong directing group for ortho-lithiation.[5][6] In the context of lithium-halogen exchange, its primary role is to influence the overall electron density of the aromatic ring.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and Recovery of Starting Material

This is a common issue in lithiation reactions and can be attributed to several factors.

Possible CauseTroubleshooting Steps
Inactive n-BuLi Reagent Use a freshly opened bottle of n-BuLi or titrate the existing solution to determine its exact molarity. The concentration of commercially available n-BuLi can decrease over time.
Presence of Moisture or Air Ensure all glassware is rigorously flame-dried or oven-dried before use. Perform the reaction under a strictly inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.
Insufficient Reaction Time or Temperature While lithium-halogen exchange is fast, ensure the reaction is stirred for an adequate amount of time at the recommended low temperature (typically -78 °C) before adding the electrophile.[1]
Poor Solubility of Starting Material Ensure the this compound is fully dissolved in the solvent at the reaction temperature. If necessary, a co-solvent might be considered, though compatibility with the organolithium reagent is crucial.
Issue 2: Formation of a Mixture of Isomers

The presence of isomeric products often points towards the formation of a benzyne intermediate.

Possible CauseTroubleshooting Steps
Reaction Temperature is Too High Maintain a very low reaction temperature (e.g., -78 °C or even lower) throughout the lithiation and subsequent reaction with the electrophile. Benzyne formation is more prevalent at higher temperatures.
Slow Addition of Reagents Add the organolithium reagent dropwise to the solution of the aryl bromide to maintain a low concentration of the lithiating agent and minimize localized heating.
Issue 3: Presence of 4-Methylbenzotrifluoride as a Major Byproduct

The formation of the protonated starting material indicates that the organolithium intermediate is being quenched before it can react with the intended electrophile.

Possible CauseTroubleshooting Steps
Acidic Impurities Ensure the solvent and the electrophile are free from acidic impurities. Purify the electrophile if necessary.
Incomplete Reaction with Electrophile Allow sufficient reaction time after the addition of the electrophile. The reactivity of the electrophile should also be considered.
Issue 4: Formation of Products Resulting from Benzylic Lithiation

If you observe byproducts where the methyl group has been functionalized, benzylic deprotonation is a competing side reaction.

Possible CauseTroubleshooting Steps
Kinetic vs. Thermodynamic Control Lithium-halogen exchange is generally kinetically favored over benzylic deprotonation at low temperatures.[3] Ensure the reaction is performed at a sufficiently low temperature (e.g., -78 °C) to favor the kinetic pathway.
Choice of Organolithium Reagent While n-BuLi is commonly used, a more sterically hindered base like s-BuLi or t-BuLi might show different selectivity, although this would need to be experimentally determined.

Experimental Protocols

General Protocol for Lithiation of this compound and Trapping with an Electrophile (e.g., an aldehyde):

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

    • Allow the flask to cool to room temperature under a stream of inert gas.

  • Reaction Setup:

    • Dissolve this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) in the prepared flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation:

    • Slowly add a solution of n-butyllithium (typically 1.1 to 1.5 eq.) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench:

    • Add the electrophile (e.g., a freshly distilled aldehyde, 1.2 eq.) dropwise to the reaction mixture at -78 °C.

    • Continue stirring at -78 °C for 1-2 hours.

  • Workup:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key reaction pathways and a general troubleshooting workflow.

Lithiation_Pathways cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A This compound B 2-Lithio-4-methylbenzotrifluoride A->B + n-BuLi (Li-Br Exchange) A->B D Benzylic Lithiation Product A->D + n-BuLi (Proton Abstraction) A->D C Desired Product B->C + Electrophile E Benzyne Intermediate B->E - LiBr (Elimination) B->E F Isomeric Products E->F + Nucleophile

Caption: Main and side reaction pathways in the lithiation of this compound.

Troubleshooting_Workflow Start Low Yield or Mixture of Products Check_Reagents Verify n-BuLi Activity & Purity of Reagents Start->Check_Reagents Check_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Reagents OK Solution1 Use Fresh/Titrated n-BuLi Ensure Anhydrous Conditions Check_Reagents->Solution1 Reagents Faulty Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Check_Conditions->Analyze_Byproducts Conditions Optimized Benzylic_Product Benzylic Lithiation Occurred Analyze_Byproducts->Benzylic_Product Benzylic Functionalization Isomers Benzyne Formation Likely Analyze_Byproducts->Isomers Isomeric Mixture Starting_Material Incomplete Reaction or Proton Quenching Analyze_Byproducts->Starting_Material High SM Recovery Solution3 Lower Temperature Shorter Lithiation Time Benzylic_Product->Solution3 Solution2 Lower Temperature (-78°C or below) Slow Reagent Addition Isomers->Solution2 Starting_Material->Solution1

Caption: Troubleshooting workflow for the lithiation of this compound.

References

Preventing debromination of "2-Bromo-4-methylbenzotrifluoride" in reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination when using 2-Bromo-4-methylbenzotrifluoride in various chemical reactions. The following information is designed to help you optimize your reaction conditions, maximize product yield, and minimize the formation of the undesired debrominated byproduct, 4-methylbenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a significant issue with this compound?

A1: Debromination, often referred to as hydrodebromination, is a side reaction where the bromine atom on the aromatic ring is replaced by a hydrogen atom.[1] In reactions involving this compound, this leads to the formation of 4-methylbenzotrifluoride. This side reaction is problematic as it consumes your starting material, reduces the yield of your desired product, and can complicate purification due to the similar physical properties of the byproduct and the starting material.

Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species.[1][2] These highly reactive intermediates can reductively eliminate with the aryl bromide, leading to the debrominated product. Sources of hydride can include:

  • Bases: Strong bases, particularly alkoxides, can generate Pd-H species.

  • Solvents: Protic solvents (e.g., alcohols) or even anhydrous aprotic solvents that can degrade (e.g., DMF) can act as hydride sources.

  • Reagents: Trace impurities in reagents, such as boronic acids or amines, can sometimes contribute to the formation of hydrides.

Q3: How does the trifluoromethyl group on this compound affect its susceptibility to debromination?

A3: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. This generally makes the C-Br bond more susceptible to oxidative addition to the palladium catalyst, which is the first step in most cross-coupling reactions. However, this increased reactivity can also make the substrate more prone to side reactions like debromination, especially under conditions that favor the formation of Pd-H species.

Q4: What are the initial steps I should take to troubleshoot a debromination problem?

A4: If you are observing significant debromination, the first parameters to investigate are the base and the temperature .[1] Switching from a strong base (like an alkoxide) to a weaker, non-nucleophilic inorganic base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often a very effective first step.[1] Concurrently, lowering the reaction temperature may also help, as the activation energy for debromination can be higher than that of the desired coupling reaction.[1]

Q5: How can I quantify the amount of debrominated byproduct in my reaction mixture?

A5: The ratio of your desired product to the debrominated byproduct can be determined using analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to identify and quantify the different species in the crude reaction mixture by integrating characteristic signals.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can separate the components of the mixture, and the mass spectrometer can identify them based on their mass-to-charge ratio. The relative peak areas in the gas chromatogram can provide a quantitative measure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Similar to GC-MS, LC-MS is another powerful tool for separating and identifying products and byproducts.

Troubleshooting Guides

This section provides specific guidance for minimizing debromination in common reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.)

The formation of a palladium-hydride intermediate is the primary culprit for debromination in these reactions. The following troubleshooting workflow can help you mitigate this issue.

Debromination_Troubleshooting start High Debromination Observed base Change Base (e.g., to K₃PO₄, Cs₂CO₃) start->base temp Lower Temperature (e.g., by 10-20 °C) base->temp ligand Change Ligand (e.g., to bulky, electron-rich XPhos, SPhos) temp->ligand solvent Change Solvent (e.g., to anhydrous Toluene, Dioxane) ligand->solvent reagents Check Reagent Purity (anhydrous conditions) solvent->reagents success Debromination Minimized reagents->success Grignard_Troubleshooting start Low Yield of Grignard Reagent anhydrous Ensure Strictly Anhydrous Conditions (flame-dried glassware, dry solvent) start->anhydrous activation Activate Magnesium (Iodine crystal, 1,2-dibromoethane) anhydrous->activation slow_addition Slow Addition of Aryl Bromide activation->slow_addition low_temp Maintain Low Temperature (e.g., 0 °C to RT) slow_addition->low_temp success Successful Grignard Formation low_temp->success Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p1 Combine Reactants: This compound, Coupling Partner, Base p2 Add Pd Catalyst & Ligand p1->p2 p3 Purge with Inert Gas p2->p3 r1 Add Anhydrous, Degassed Solvent p3->r1 r2 Heat to Optimized Temperature r1->r2 r3 Monitor by TLC/LC-MS r2->r3 w1 Cool to Room Temperature r3->w1 w2 Aqueous Workup & Extraction w1->w2 w3 Dry, Filter, & Concentrate w2->w3 w4 Purify by Chromatography w3->w4

References

Technical Support Center: Purification of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4-methylbenzotrifluoride from typical reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude reaction mixture of this compound?

A1: Common impurities depend on the synthetic route. If prepared via a Sandmeyer reaction from 4-methyl-2-aminobenzotrifluoride, impurities may include unreacted starting material, diazonium salt byproducts, and potentially isomeric brominated species. If synthesized by direct bromination of 4-methylbenzotrifluoride, isomers such as 3-bromo-4-methylbenzotrifluoride and dibrominated products could be present.

Q2: What is the recommended first step for purifying crude this compound?

A2: A basic aqueous workup is a good initial step. This involves dissolving the crude product in a water-immiscible organic solvent and washing with a mild aqueous base (like sodium bicarbonate solution) to remove acidic impurities, followed by a water wash and then a brine wash to remove residual water.

Q3: Which analytical techniques are suitable for assessing the purity of this compound?

A3: Purity can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is excellent for structural confirmation and detecting impurities. High-Performance Liquid Chromatography (HPLC) can also be used for purity analysis.

Troubleshooting Guides

Recrystallization

Problem: Oiling out during cooling.

  • Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or the compound is too soluble.

  • Solution:

    • Use a lower-boiling point solvent or a solvent mixture.

    • Ensure the initial dissolution is at the lowest possible temperature.

    • Add a co-solvent in which the compound is less soluble.

Problem: No crystal formation upon cooling.

  • Possible Cause: The solution is not supersaturated, or the compound is too soluble.

  • Solution:

    • Evaporate some solvent to increase the concentration.

    • Scratch the inside of the flask with a glass rod to induce nucleation.

    • Add a seed crystal of the pure compound.

    • Cool the solution to a lower temperature (e.g., in an ice bath).

Problem: Low recovery of the purified product.

  • Possible Cause: The compound has significant solubility in the cold solvent, or too much solvent was used.

  • Solution:

    • Minimize the amount of hot solvent used for dissolution.

    • Cool the solution for a longer period.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

Column Chromatography

Problem: Poor separation of the product from impurities.

  • Possible Cause: The eluent system is not optimal, or the column is overloaded.

  • Solution:

    • Optimize the eluent system using Thin-Layer Chromatography (TLC) first. A common starting point is a mixture of hexane and ethyl acetate.

    • Use a longer column or a stationary phase with a smaller particle size.

    • Reduce the amount of crude material loaded onto the column.

Problem: The product elutes too quickly.

  • Possible Cause: The eluent is too polar.

  • Solution: Decrease the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture.

Problem: The product does not elute from the column.

  • Possible Cause: The eluent is not polar enough.

  • Solution: Gradually increase the polarity of the eluent system.

Distillation

Problem: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inefficient stirring.

  • Solution: Add fresh boiling chips or use a magnetic stirrer with a stir bar. Ensure smooth and consistent heating.

Problem: Poor separation (co-distillation of impurities).

  • Possible Cause: The boiling points of the product and impurities are too close for simple distillation.

  • Solution: Use fractional distillation with a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency.

Problem: Product decomposition at high temperatures.

  • Possible Cause: The compound is not stable at its atmospheric boiling point.

  • Solution: Perform vacuum distillation to lower the boiling point of the compound.

Data Presentation

Table 1: Illustrative Purification Data for this compound

Purification MethodStarting Purity (GC-MS Area %)Final Purity (GC-MS Area %)Yield (%)Key Impurities Removed
Recrystallization (Ethanol/Water)90%98%75%Isomeric byproducts
Column Chromatography (Silica gel, Hexane:Ethyl Acetate 95:5)85%>99%60%Starting materials, polar impurities
Vacuum Distillation92%99.5%80%High and low boiling point impurities

Note: The data in this table is illustrative and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A mixture of ethanol and water is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. If crystals do not form, add the anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy, then gently warm until it is clear again. Let it cool slowly. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point.

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.

  • Distillation: Begin stirring and gradually apply vacuum. Slowly heat the distillation flask.

  • Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The boiling point of this compound will be significantly lower under vacuum compared to its atmospheric boiling point.

  • Completion: Once the desired product has been collected, cool the system before releasing the vacuum.

Visualizations

Purification_Workflow Crude_Product Crude this compound Aqueous_Workup Aqueous Workup (Base Wash) Crude_Product->Aqueous_Workup Drying Drying (e.g., MgSO4) Aqueous_Workup->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Purification_Choice Choice of Purification Solvent_Removal->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Distillation Vacuum Distillation Purification_Choice->Distillation Liquid/Low-Melting Solid Purity_Analysis Purity Analysis (GC-MS, NMR) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Distillation->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Purification Issue Check_Purity Assess Purity (TLC/GC-MS) Start->Check_Purity Impurity_Type Nature of Impurity? Check_Purity->Impurity_Type Polar_Impurity Polar Impurity Impurity_Type->Polar_Impurity More Polar NonPolar_Impurity Non-Polar Impurity Impurity_Type->NonPolar_Impurity Less Polar Isomer Isomeric Impurity Impurity_Type->Isomer Similar Polarity Column Action: Column Chromatography Polar_Impurity->Column NonPolar_Impurity->Column Recrystallize Action: Recrystallize Isomer->Recrystallize Frac_Distill Action: Fractional Distillation Isomer->Frac_Distill Solvent_System Optimize Solvent System Recrystallize->Solvent_System Gradient Use Gradient Elution Column->Gradient

Caption: Decision tree for troubleshooting purification issues.

Technical Support Center: Catalyst Selection for Buchwald-Hartwig Amination of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for the successful Buchwald-Hartwig amination of 2-Bromo-4-methylbenzotrifluoride.

Troubleshooting Guide

Low to no conversion of starting material is a common issue in Buchwald-Hartwig aminations. The following guide provides a systematic approach to identify and resolve potential problems.

1. Catalyst System Inactivity

Potential Cause Recommended Solution
Inappropriate Ligand Selection: The chosen phosphine ligand may not be suitable for the electron-deficient and sterically demanding this compound substrate.Action: Employ bulky, electron-rich biaryl phosphine ligands. These are known to facilitate the crucial reductive elimination step and stabilize the palladium catalyst. A screening of ligands such as XPhos, SPhos, RuPhos, and BrettPhos is highly recommended to find the optimal choice for your specific amine coupling partner.[1]
Palladium(II) Precursor Not Reduced: If using a Pd(II) source like Pd(OAc)₂, the in-situ reduction to the active Pd(0) species may be inefficient.Action: Consider using a pre-formed Pd(0) source like Pd₂(dba)₃ or, preferably, a commercially available pre-catalyst (e.g., XPhos Pd G3). Pre-catalysts often provide more reliable and reproducible results.[1]
Incorrect Ligand-to-Metal Ratio: An improper ratio of ligand to palladium can lead to catalyst deactivation.Action: When using a Pd(II) source, a ligand-to-palladium ratio of 1:1 to 1.5:1 is generally recommended to facilitate the reduction to Pd(0). For Pd(0) sources, a 1:1 to 1.2:1 ratio is a good starting point.
Catalyst Poisoning: Trace impurities in reagents or solvents can poison the palladium catalyst.Action: Ensure all reagents are of high purity and solvents are anhydrous and degassed. Functional groups like azo compounds on the substrate can also lead to catalyst poisoning.[1]

2. Sub-optimal Reaction Conditions

Potential Cause Recommended Solution
Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier.Action: Gradually increase the reaction temperature. Typical temperatures for Buchwald-Hartwig reactions range from 80-110 °C. For challenging substrates, temperatures up to 120 °C may be necessary, solvent permitting.
Incorrect Base Selection: The base may not be strong enough to deprotonate the amine, or it may be incompatible with other functional groups.Action: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often effective. For base-sensitive substrates, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.Action: High-boiling, non-coordinating solvents like toluene, dioxane, or THF are generally preferred.

3. Side Product Formation

Potential Cause Recommended Solution
Hydrodehalogenation: The aryl bromide is reduced, replacing the bromine with a hydrogen atom.Action: This side reaction can be minimized by using a bulkier ligand, which can disfavor the β-hydride elimination pathway. Optimizing the base and lowering the reaction temperature may also be beneficial.
Homocoupling of Aryl Bromide: Formation of a biaryl byproduct.Action: This can indicate issues with the catalyst system or reaction conditions. Re-evaluate the ligand, base, and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system for the amination of this compound?

For an electron-deficient aryl bromide like this compound, a robust starting point is a palladium pre-catalyst featuring a bulky, electron-rich biaryl phosphine ligand. A combination such as XPhos Pd G3 (or generating the catalyst from Pd₂(dba)₃ and XPhos) with a strong base like sodium tert-butoxide in toluene or dioxane at 100 °C is a reliable initial condition to test.

Q2: How do I choose the right ligand for this reaction?

Ligand selection is critical for success. For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands are generally the most effective. These ligands facilitate the crucial reductive elimination step and help prevent catalyst deactivation. It is highly recommended to screen a panel of ligands, including but not limited to XPhos, SPhos, and BrettPhos, to identify the optimal choice for your specific amine coupling partner.

Q3: Can the trifluoromethyl group on the substrate interfere with the reaction?

The trifluoromethyl group is an electron-withdrawing group, which generally makes the aryl bromide more reactive towards oxidative addition, a key step in the catalytic cycle. It is generally well-tolerated in Buchwald-Hartwig aminations.

Q4: What is the role of the base in the Buchwald-Hartwig reaction, and which one should I use?

The base is essential for deprotonating the amine, which allows it to coordinate to the palladium center. For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is highly effective. However, if your amine substrate is sensitive to strong bases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often necessitating higher reaction temperatures or longer reaction times.

Q5: My reaction is sluggish. What can I do to improve the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Increase Temperature: Raising the reaction temperature, typically to around 100-110 °C, can significantly speed up the reaction.

  • Use a More Active Catalyst System: Switching to a more advanced generation of Buchwald-Hartwig pre-catalysts can improve catalytic turnover.

  • Solvent Choice: Ensure you are using a non-coordinating, high-boiling solvent like toluene or dioxane.

  • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can improve conversion.

Data Presentation

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of a closely related substrate, 4-bromo-3-(trifluoromethyl)aniline. These conditions provide a strong starting point for the optimization of the reaction with this compound.

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ / XPhosNaOt-BuToluene10016>95
Pd₂(dba)₃ / SPhosCs₂CO₃Dioxane1102485-95
RuPhos Pd G3K₃PO₄t-BuOH1001880-90
BrettPhos Pd G3LHMDSTHF8012>95

Data is representative and compiled from analogous reactions in the literature. Yields are for isolated products.

Experimental Protocols

Below is a representative experimental protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of the parameters outlined in the troubleshooting guide may be necessary.

General Procedure for Buchwald-Hartwig Amination:

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (1.4 equiv).

  • Catalyst Addition: In a separate vial, the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %) are mixed. Alternatively, add the pre-catalyst (e.g., XPhos Pd G3, 2 mol %) directly to the reaction vessel.

  • Reaction Setup: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times. Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to afford the desired N-arylated product.

Visualizations

Buchwald_Hartwig_Catalyst_Selection cluster_start Start cluster_catalyst Catalyst System Selection cluster_conditions Initial Reaction Conditions cluster_outcome Reaction Outcome cluster_troubleshooting Troubleshooting cluster_end End Start Substrate: This compound Ligand Choose Bulky, Electron-Rich Biarylphosphine Ligand (e.g., XPhos, SPhos, BrettPhos) Start->Ligand 1. Palladium Select Palladium Source (Pre-catalyst preferred, e.g., XPhos Pd G3) Ligand->Palladium 2. Base Select Base (NaOtBu for general use, Cs2CO3 for sensitive substrates) Palladium->Base 3. Conditions Solvent: Toluene or Dioxane Temp: 100 °C Atmosphere: Inert (Ar or N2) Base->Conditions 4. Outcome Monitor Reaction (TLC, LC-MS) Conditions->Outcome 5. Troubleshoot Low Conversion or Side Products? Outcome->Troubleshoot Incomplete? Optimize Optimize: - Ligand Screen - Temperature - Base - Catalyst Loading Troubleshoot->Optimize Yes Product Successful Reaction: Purified Product Troubleshoot->Product No Optimize->Conditions Re-run

Caption: Catalyst and condition selection workflow for the Buchwald-Hartwig amination.

Troubleshooting_Workflow Start Low or No Conversion Check_Catalyst Is the catalyst system appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Optimize_Catalyst Screen Ligands Use Pre-catalyst Check_Catalyst->Optimize_Catalyst No Check_Purity Are reagents and solvents pure? Check_Conditions->Check_Purity Yes Optimize_Conditions Increase Temperature Change Base/Solvent Check_Conditions->Optimize_Conditions No Purify_Reagents Use High-Purity Reagents Degas Solvents Check_Purity->Purify_Reagents No Success Improved Conversion Check_Purity->Success Yes Optimize_Catalyst->Success Optimize_Conditions->Success Purify_Reagents->Success

Caption: A decision tree for troubleshooting low conversion in Buchwald-Hartwig aminations.

References

Managing reaction exotherms in Grignard formation with "2-Bromo-4-methylbenzotrifluoride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing reaction exotherms during the formation of Grignard reagents from 2-Bromo-4-methylbenzotrifluoride. The following troubleshooting guides and frequently asked questions address common issues to ensure safe and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is controlling the exotherm critical during the formation of the Grignard reagent from this compound?

Controlling the exotherm is paramount due to the highly energetic nature of Grignard reagent formation.[1][2] The reaction is significantly exothermic, and failure to manage the heat generated can lead to a runaway reaction.[2] This can cause the solvent (typically flammable ethers like THF or diethyl ether) to boil violently, potentially leading to pressure buildup, vessel failure, spills, and a high risk of fire.[2][3]

Q2: What is an "induction period" and why is it a major safety concern in this reaction?

An induction period is a delay before the exothermic reaction begins.[4] This is a notorious issue in Grignard reactions, often caused by a passivating layer of magnesium oxide on the surface of the magnesium metal, which prevents the reaction from starting.[4][5] The primary danger is that the operator may add too much of the this compound solution during this inactive period. When the reaction finally initiates, the large amount of accumulated reactant can react very rapidly, causing a sudden and violent exotherm that is difficult to control.[2][4]

Q3: How does the trifluoromethyl (-CF3) group on the aromatic ring affect the Grignard reaction?

The trifluoromethyl group is a strong electron-withdrawing group. This property can influence the reactivity of the aryl bromide, potentially making the initiation of the Grignard reaction more challenging compared to electron-neutral or electron-rich aryl halides. While specific literature on this compound is sparse, related studies on aryl fluorides and trifluoromethyl ketones highlight that electronic effects are significant in organometallic reactions.[6][7]

Q4: What are the primary causes of a runaway reaction? A runaway reaction is primarily caused by an inadequate control of the reaction kinetics.[2] Key contributing factors include:

  • Delayed Initiation: A long induction period followed by a sudden, rapid reaction.[2][4]

  • Rapid Reagent Addition: Adding the aryl halide solution too quickly does not allow sufficient time for the generated heat to dissipate.

  • Inadequate Cooling: Insufficient cooling capacity of the reaction setup to handle the heat being generated.

  • Concentrated Reagents: Using overly concentrated solutions can lead to a more intense exotherm.

Q5: What are the best practices for safely quenching a Grignard reaction?

Quenching a Grignard reaction is also exothermic and must be done with extreme care.[8]

  • Always perform the quench at a low temperature (e.g., 0 °C in an ice bath).[9]

  • Slowly and dropwise add a saturated aqueous solution of ammonium chloride (NH₄Cl), which is a milder and safer quenching agent than water or dilute acids.[8][9]

  • Be aware that an induction period can also occur during the quench before it becomes highly exothermic.[8]

  • Stir the reaction mixture vigorously during the quench to ensure efficient heat dissipation.

Troubleshooting Guide

Problem: Reaction Fails to Initiate

Question: My Grignard reaction with this compound isn't starting. What are the possible causes and solutions?

  • Cause 1: Inactive Magnesium Surface. The surface of the magnesium turnings is likely coated with a passivating layer of magnesium oxide.[5]

    • Solution: Activate the magnesium. Common methods include adding a small crystal of iodine (the color should fade as the reaction begins), a few drops of 1,2-dibromoethane, or mechanically crushing the turnings in a dry flask to expose a fresh surface.[5][8][10]

  • Cause 2: Presence of Moisture. Grignard reagents are extremely sensitive to moisture, which will prevent the reaction from starting.[8]

    • Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or by heating in an oven and cooling under a stream of dry, inert gas (nitrogen or argon).[2][3] Use anhydrous solvents, preferably freshly distilled or from a sealed commercial container.[11]

  • Cause 3: Poor Quality of Starting Materials.

    • Solution: Use high-purity magnesium turnings that appear shiny, not dull or opaque.[12] Ensure the this compound and solvent are free of water and oxygen.[12]

Problem: Sudden, Uncontrolled Exotherm (Runaway Reaction)

Question: The reaction started suddenly, and the temperature is rising uncontrollably. What should I do, and how can I prevent this in the future?

  • Immediate Action:

    • Immediately stop the addition of the aryl halide.

    • Apply maximum cooling by using a larger ice/acetone bath.

    • If the reaction continues to accelerate, be prepared to use an emergency dump tank containing a quenching agent if available.[1]

    • Alert others in the lab and be prepared to evacuate if you cannot bring the reaction under control.

  • Prevention:

    • Controlled Initiation: Add only a small portion (5-10%) of the aryl halide solution and wait for clear signs of reaction (gentle reflux, cloudiness, temperature increase) before proceeding.[13] Do not add more halide until the reaction has demonstrably started.

    • Slow Addition Rate: Add the remaining aryl halide solution dropwise at a rate that maintains a steady, controllable temperature and gentle reflux.[13]

    • Dilution: Use a sufficient volume of solvent to help absorb the heat generated.

    • Vigilant Monitoring: Continuously monitor the reaction temperature with a thermometer.

Problem: Low Yield of Grignard Reagent

Question: My Grignard formation is sluggish and results in a low yield. How can I optimize the reaction?

  • Cause 1: Wurtz Coupling Side Reaction. The formed Grignard reagent can react with unreacted this compound, leading to a homocoupled dimer. This is a major side reaction.[11]

    • Solution: Maintain a low concentration of the aryl halide by adding it very slowly to the magnesium suspension.[9] This ensures it reacts with the magnesium surface before it can react with another Grignard molecule.

  • Cause 2: Incomplete Reaction.

    • Solution: After the addition of the aryl halide is complete, allow the reaction to stir for an additional 1-3 hours.[9][10] Gentle heating to reflux may be required to drive the reaction to completion, but this must be done with caution only after the initial exotherm has subsided.[13]

  • Cause 3: Degradation of Reagent.

    • Solution: Ensure a robust inert atmosphere (nitrogen or argon) is maintained throughout the reaction to prevent degradation by air and moisture.[3] It is often best to use the Grignard reagent immediately after its preparation.[14]

Data Presentation

Table 1: Key Parameters for Controlling Grignard Reaction Exotherms

ParameterRecommended Value / RangeNotes
Solvent Anhydrous Tetrahydrofuran (THF)THF is generally preferred over diethyl ether for its higher boiling point and better stabilization of the Grignard reagent.[2][11]
Magnesium 1.1 - 1.5 equivalentsA slight excess helps ensure the complete consumption of the aryl bromide.[10]
Activation Method Iodine crystal or 1,2-dibromoethaneEssential for removing the passivating magnesium oxide layer and ensuring reliable initiation.[10]
Initiation Temperature Room Temperature to Gentle WarmingGentle heating may be required to start the reaction, but cooling must be readily available to manage the subsequent exotherm.[10][13]
Reaction Temperature Maintain Gentle RefluxThe addition rate of the aryl halide should be controlled to maintain a steady, gentle reflux without excessive temperature spikes.
Addition Rate Slow, DropwiseCrucial for controlling the exotherm and minimizing the Wurtz coupling side reaction.[9][13]
Work-up/Quench Saturated aq. NH₄Cl at 0 °CA safer alternative to water or dilute acid for quenching the reaction.[9]

Experimental Protocols

Protocol 1: General Procedure for Safe Grignard Reagent Formation

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with an inert gas (N₂/Ar) inlet, and a pressure-equalizing dropping funnel. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.[3]

  • Magnesium Activation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine.[8]

  • Solvent Addition: Add a small amount of anhydrous THF via cannula or syringe to just cover the magnesium turnings.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 eq.) in anhydrous THF. Transfer this solution to the dropping funnel.

  • Initiation: Add a small portion (~10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and the formation of a cloudy, grey solution. Gentle warming with a heat gun may be applied cautiously if initiation is delayed.[10][13]

  • Controlled Addition: Once initiation is confirmed, begin the slow, dropwise addition of the remaining aryl bromide solution at a rate that maintains a gentle, controlled reflux. Use an external cooling bath (e.g., ice-water) as needed to manage the exotherm.[13]

  • Completion: After the addition is complete, continue stirring the mixture. The reaction is typically complete when most of the magnesium has been consumed (usually 1-2 hours).[13] The resulting dark grey or brown solution is the Grignard reagent and should be used promptly.

Mandatory Visualizations

troubleshooting_workflow start Reaction Fails to Initiate q1 Is glassware perfectly dry? start->q1 a1_yes Dry glassware & use anhydrous solvent q1->a1_yes No q2 Is Magnesium surface active? q1->q2 Yes end_node Re-attempt Initiation a1_yes->end_node a2_yes Activate Mg: - Add Iodine Crystal - Use 1,2-dibromoethane - Crush turnings q2->a2_yes No q3 Is inert atmosphere adequate? q2->q3 Yes a2_yes->end_node a3_yes Purge system with N2 or Ar q3->a3_yes No q3->end_node Yes a3_yes->end_node

Caption: Troubleshooting workflow for failed Grignard reaction initiation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_end Completion prep1 1. Assemble & Flame-Dry Glassware Under Vacuum prep2 2. Add Mg Turnings & Iodine Crystal prep1->prep2 prep3 3. Establish Inert Atmosphere (N2/Ar) prep2->prep3 init 4. Initiate with ~10% Aryl Bromide prep3->init addition 5. Slow Dropwise Addition of Remaining Aryl Bromide init->addition monitor 6. Monitor Temperature & Maintain Gentle Reflux addition->monitor complete 7. Stir to Completion (1-2 hours post-addition) monitor->complete end_node 8. Grignard Reagent Ready (Use Immediately) complete->end_node

Caption: Experimental workflow for the safe formation of a Grignard reagent.

References

Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-Bromo-4-methylbenzotrifluoride" in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions performed with this compound?

A1: this compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The most commonly employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines.

  • Heck Reaction: For the vinylation of the aryl halide.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.

Q2: What are the typical byproducts observed in cross-coupling reactions involving this compound?

A2: Several byproducts can form depending on the specific reaction conditions. Common byproducts include:

  • Homocoupling products: Dimerization of the starting material or the coupling partner.

  • Dehalogenated product: Reduction of the C-Br bond, leading to the formation of 4-methylbenzotrifluoride.[1]

  • Products from β-hydride elimination: In Heck reactions, this can lead to the formation of regioisomeric olefin products.[2]

Q3: How does the trifluoromethyl group on the aromatic ring affect the reactivity and potential for byproduct formation?

A3: The electron-withdrawing nature of the trifluoromethyl (CF₃) group generally increases the reactivity of the aryl bromide towards oxidative addition to the palladium catalyst. This can be beneficial for the desired cross-coupling reaction. However, it can also influence the propensity for certain side reactions. For instance, the electron-deficient nature of the aromatic ring can make it more susceptible to nucleophilic attack, which in some cases can lead to undesired pathways.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Troubleshooting Steps
Catalyst Inactivity - Use a fresh batch of palladium catalyst or precatalyst.- Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).- Consider using a more active palladacycle precatalyst.
Ligand Issues - For Suzuki and Buchwald-Hartwig reactions, employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination.[1]- Ensure the correct ligand-to-metal ratio is used.
Base Incompatibility - The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[1]- For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often required.[3]
Solvent Effects - Ensure the use of anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.- Common solvents include toluene, dioxane, and THF.
Reaction Temperature - Optimize the reaction temperature. While higher temperatures can increase reaction rates, they may also promote byproduct formation.
Issue 2: Significant Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Steps
Presence of Oxygen - Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids in Suzuki reactions.[3]
Suboptimal Reaction Conditions - Lower the reaction temperature.- Adjust the stoichiometry of the coupling partners. A large excess of the boronic acid or organotin reagent can favor homocoupling.[4]
Catalyst System - Screen different palladium sources and ligands. Some catalyst systems may have a higher propensity for promoting homocoupling.
Issue 3: Presence of the Dehalogenated Byproduct (4-methylbenzotrifluoride)
Potential Cause Troubleshooting Steps
Source of Hydride - Use anhydrous solvents and reagents to minimize water content.- Avoid solvents that can act as a hydride source, such as alcohols, under certain conditions.
Base-Induced Decomposition - Strong alkoxide bases can sometimes act as a source of hydrides. Consider using a weaker inorganic base if dehalogenation is significant.
Ligand Choice - The use of bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the dehalogenation pathway.

Quantitative Data on Byproduct Formation (Representative Data)

The following table provides representative data on the formation of byproducts in a Suzuki-Miyaura coupling reaction of this compound with phenylboronic acid under various conditions. Note: This is illustrative data based on typical outcomes for similar substrates and may not represent actual experimental results.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Desired Product (%) Homocoupling (%) Dehalogenation (%)
1Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10085105
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Dioxane1009253
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Toluene1109532
4Pd(PPh₃)₄ (3)-NaOtBuTHF80751510

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), the selected base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Identification and Quantification of Byproducts by GC-MS
  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., ethyl acetate).

  • GC-MS Analysis: Inject the sample into a gas chromatograph coupled with a mass spectrometer.

    • GC Method: Use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the separation of the starting material, desired product, and potential byproducts.

    • MS Detection: Acquire mass spectra in full scan mode to identify the components based on their fragmentation patterns.

  • Identification:

    • Desired Product: The mass spectrum should correspond to the molecular weight of the expected cross-coupled product.

    • Homocoupling Byproduct: Look for a peak with a mass corresponding to the dimer of this compound or the boronic acid.

    • Dehalogenated Byproduct: Identify a peak with a mass corresponding to 4-methylbenzotrifluoride (M.W. 160.14 g/mol ).[5]

  • Quantification: Use an internal standard method for accurate quantification of the different components in the reaction mixture.

Protocol 3: Characterization of Byproducts by NMR Spectroscopy
  • Purification: Isolate the byproducts from the reaction mixture using column chromatography or preparative TLC.

  • ¹H NMR Analysis:

    • Dehalogenated Byproduct (4-methylbenzotrifluoride): The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methyl group, but will lack the signal corresponding to the proton adjacent to the bromine atom in the starting material.

  • ¹³C NMR Analysis:

    • Confirm the structure by analyzing the carbon signals. The absence of the carbon signal bonded to bromine and the appearance of a C-H signal in its place is indicative of dehalogenation.

  • ¹⁹F NMR Analysis:

    • The ¹⁹F NMR spectrum can be used to confirm the presence of the trifluoromethyl group in the byproducts.

Visualizations

Byproduct_Identification_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc Initial Assessment gcms GC-MS Analysis tlc->gcms Separation & Identification separation Column Chromatography gcms->separation Informs Purification nmr NMR Analysis product Desired Product separation->product byproducts Identified Byproducts (Homocoupling, Dehalogenation, etc.) separation->byproducts byproducts->nmr Structural Confirmation

Caption: Workflow for the identification and isolation of byproducts.

Troubleshooting_Logic start Low Yield or Byproduct Formation check_reagents Check Reagent Purity & Inert Conditions start->check_reagents optimize_catalyst Optimize Catalyst System (Pd Source & Ligand) check_reagents->optimize_catalyst If reagents are pure optimize_base Optimize Base optimize_catalyst->optimize_base If still issues optimize_temp Optimize Temperature & Concentration optimize_base->optimize_temp If still issues success Improved Yield and Purity optimize_temp->success Successful Optimization

Caption: Logical approach to troubleshooting cross-coupling reactions.

References

Technical Support Center: Improving Regioselectivity in Reactions with "2-Bromo-4-methylbenzotrifluoride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on improving regioselectivity in reactions involving 2-Bromo-4-methylbenzotrifluoride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Understanding Regioselectivity with this compound

The regiochemical outcome of reactions with this compound is primarily governed by the interplay of steric and electronic effects of the substituents on the benzene ring. The bromine atom serves as a reactive handle for various cross-coupling reactions. The methyl group is an ortho-, para-directing electron-donating group, while the trifluoromethyl group is a strong electron-withdrawing and meta-directing group.[1] The position of these groups influences the electron density of the aromatic ring and the accessibility of the reactive sites.

Frequently Asked Questions (FAQs)

Q1: In a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig), which position is more likely to react on this compound?

A1: In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is the reactive site for oxidative addition to the palladium catalyst. The primary goal is to selectively cleave this C-Br bond without undesired side reactions. The electronic nature of the ring, influenced by the methyl and trifluoromethyl groups, will affect the rate of this oxidative addition. Electron-withdrawing groups, like trifluoromethyl, generally facilitate the oxidative addition step in Suzuki-Miyaura couplings.[2]

Q2: How do the methyl and trifluoromethyl groups influence the regioselectivity of further substitutions on the aromatic ring?

A2: For subsequent electrophilic aromatic substitutions, the directing effects of the existing groups are crucial. The methyl group is activating and ortho-, para-directing, while the trifluoromethyl group is deactivating and meta-directing.[1] This can lead to a mixture of products if a second substitution is attempted. For reactions involving the bromine atom, these groups primarily exert steric and electronic influence on the reactivity of the C-Br bond.

Q3: Can I achieve selective reaction at a C-H bond in the presence of the C-Br bond?

A3: Achieving C-H activation in the presence of a more reactive C-Br bond is challenging. Palladium catalysts will preferentially undergo oxidative addition to the C-Br bond.[3] Specific directing groups and catalyst systems would be required to favor C-H activation, and this would need to be carefully optimized to avoid competing reactions at the C-Br bond.

Q4: What is the role of steric hindrance in reactions with this compound?

A4: The methyl group ortho to the bromine atom introduces steric hindrance, which can affect the approach of bulky reagents or catalyst complexes to the C-Br bond.[4] This steric hindrance can be exploited to influence regioselectivity in some cases, but it can also slow down or inhibit desired reactions. The trifluoromethyl group, while bulkier than a methyl group, primarily exerts a strong electronic effect.[5]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Issue: Obtaining a mixture of regioisomers or undesired side products during Suzuki-Miyaura or Buchwald-Hartwig amination reactions.

Possible Causes and Solutions:

  • Inappropriate Ligand Choice: The ligand on the palladium catalyst plays a critical role in controlling reactivity and selectivity. For sterically hindered substrates, bulky, electron-rich phosphine ligands are often more effective.[4][6]

  • Suboptimal Reaction Temperature: The reaction temperature can influence the selectivity. Running the reaction at the lowest effective temperature may improve regioselectivity.

  • Incorrect Base: The choice of base can affect the reaction outcome. A systematic screening of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is recommended.

start Low Regioselectivity Observed ligand Screen Different Ligands (e.g., Buchwald ligands, Josiphos) start->ligand temp Optimize Reaction Temperature (start low, then increase) ligand->temp base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) temp->base solvent Evaluate Solvent Effects (e.g., Toluene, Dioxane, THF) base->solvent result Improved Regioselectivity? solvent->result success Continue with Optimized Conditions result->success Yes fail Re-evaluate Reaction Strategy (Consider alternative coupling or protecting groups) result->fail No

Caption: A workflow for troubleshooting poor regioselectivity.

Problem 2: Low or No Yield in Cross-Coupling Reactions

Issue: The reaction fails to proceed or gives a very low yield of the desired product.

Possible Causes and Solutions:

  • Catalyst Deactivation: Palladium catalysts can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.[5] The formation of palladium black is an indicator of catalyst decomposition.[7]

  • Inefficient Oxidative Addition: The electron-withdrawing trifluoromethyl group should facilitate oxidative addition, but steric hindrance from the ortho-methyl group might impede it. Using a more active catalyst system (e.g., a pre-catalyst) or a more electron-rich ligand can help.[8]

  • Poor Quality Reagents: Ensure the purity of starting materials, especially the boronic acid/ester or amine coupling partner.

start Low or No Yield reagents Verify Reagent Quality and Inert Atmosphere start->reagents catalyst Screen Different Catalyst Systems (Pre-catalysts, different ligands) reagents->catalyst conditions Optimize Reaction Conditions (Temperature, Concentration) catalyst->conditions result Yield Improved? conditions->result success Continue with Optimized Conditions result->success Yes fail Investigate Side Reactions (e.g., Dehalogenation, Homocoupling) result->fail No

Caption: A workflow for troubleshooting low reaction yields.

Data Presentation

The following tables summarize typical reaction conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions of aryl bromides structurally similar to this compound. This data should serve as a starting point for optimizing your specific reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Substituted Aryl Bromides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yields
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O100Good to Excellent
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O90Moderate to Good
Pd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)Cs₂CO₃ (3)Dioxane110Good to Excellent
Pd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF90Moderate to Good
Data is compiled from analogous reactions and should be used as a guide for optimization.[9][8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Substituted Aryl Bromides

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Typical Yields
Pd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBu (1.4)Toluene100-110Good to Excellent
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane100Good
G3-XPhos Precatalyst (2)-LHMDS (1.5)THF80Good to Excellent
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene110Moderate to Good
Data is compiled from analogous reactions and should be used as a guide for optimization.[10][11]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific boronic acid or ester.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9]

pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_ar Ar-Pd(II)(Ar')L2 transmetalation->pd2_ar ar_b Ar'-B(OR)2 ar_b->transmetalation base Base base->ar_b reductive_elimination Reductive Elimination pd2_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination pd_amido Ar-Pd(II)(NR2)L amine_coordination->pd_amido amine R2NH amine->amine_coordination base Base base->amine_coordination reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product start This compound transform_br Convert -Br to a Directing Metalation Group (DMG) start->transform_br lithiation Directed ortho-Lithiation (e.g., n-BuLi, -78 °C) transform_br->lithiation electrophile Quench with Electrophile (E+) lithiation->electrophile product ortho-Substituted Product electrophile->product final_product Final Product product->final_product Optional: Remove/Modify DMG

References

Technical Support Center: Synthesis of 2-Bromo-4-methylbenzotrifluoride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of "2-Bromo-4-methylbenzotrifluoride" and its derivatives.

Troubleshooting Guide

Encountering challenges during your synthesis is a common part of the research process. This guide provides solutions to frequently encountered issues.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Impure starting materials- Use freshly powdered iron or anhydrous iron(III) chloride as the catalyst.- Ensure the reaction temperature is maintained within the optimal range (typically 0-50°C for electrophilic bromination).- Monitor the reaction progress using TLC or GC and allow it to proceed to completion.- Purify the 4-methylbenzotrifluoride starting material before use.
Formation of Multiple Isomers The methyl group is ortho, para-directing, while the trifluoromethyl group is meta-directing. This can lead to the formation of both 2-bromo and 3-bromo isomers.- Optimize the reaction temperature; lower temperatures often favor the formation of a specific isomer.- Carefully purify the product mixture using fractional distillation under reduced pressure or column chromatography to separate the isomers.
Presence of Dibrominated Side Products - Excess brominating agent- High reaction temperature- Use a stoichiometric amount or a slight excess of the brominating agent (e.g., Br₂ or NBS).- Maintain the recommended reaction temperature to minimize over-bromination.
Difficult Purification - Close boiling points of isomers- Presence of unreacted starting material or byproducts- For distillation, use a long fractionating column to improve separation efficiency.- For column chromatography, test different solvent systems to achieve optimal separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the electrophilic aromatic bromination of 4-methylbenzotrifluoride. This reaction typically employs a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst like iron powder or iron(III) bromide.

Q2: What are the key safety precautions to consider during this synthesis?

A2: Bromine is a highly corrosive and toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction can be exothermic, so it's crucial to control the addition of reagents and monitor the temperature closely.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at different time intervals, you can observe the consumption of the starting material and the formation of the product.

Q4: What is the expected yield for the synthesis of bromo-4-methylbenzotrifluoride derivatives?

A4: The yield can vary depending on the specific reaction conditions and the purity of the starting materials. For the synthesis of the isomeric 3-bromo-4-methyl-benzotrifluoride, yields of around 61% have been reported.[1][2] Similar yields can be expected for the 2-bromo isomer under optimized conditions.

Experimental Protocol: Synthesis of 3-Bromo-4-methyl-benzotrifluoride

This protocol is adapted from a patented procedure for the synthesis of an isomer of the target compound and can be used as a starting point for the synthesis of this compound.[1][2]

Materials:

  • 4-methylbenzotrichloride (starting material for 4-methylbenzotrifluoride if not commercially available)

  • Bromine (Br₂)

  • Iron sulfide (FeS) or Iron powder (Fe)

  • Anhydrous hydrofluoric acid (HF) - EXTREME CAUTION REQUIRED

  • Nitrogen gas (N₂)

Equipment:

  • Glass reaction vessel with a stirrer, dropping funnel, and condenser

  • Heating and cooling system

  • Apparatus for fractional distillation under reduced pressure

Procedure:

  • To a reaction vessel containing 240 g of 4-methylbenzotrichloride, add 0.5 g of iron sulfide.[2]

  • At 30°C, add 160 g of bromine dropwise to the mixture.[2]

  • Stir the mixture for 6 hours at 30°C.[2]

  • After the reaction, remove any excess bromine by passing nitrogen gas through the mixture.[2]

  • Fluorination Step (requires specialized equipment and extreme caution): The crude bromination product is then reacted with anhydrous hydrofluoric acid at elevated temperature and pressure to convert the trichloromethyl group to a trifluoromethyl group. A detailed procedure for this step can be found in the cited patent.[1]

  • Purification: The resulting crude product is purified by fractional distillation under reduced pressure. The fraction boiling at 62-68°C at 14 mmHg corresponds to 3-bromo-4-methyl-benzotrifluoride.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the synthesis of 3-bromo-4-methyl-benzotrifluoride as described in the patent literature.[1]

ParameterValue
Starting Material4-methylbenzotrichloride
Brominating AgentBromine (Br₂)
CatalystIron sulfide (FeS)
Reaction Temperature30°C
Reaction Time6 hours
Product Boiling Point62-68°C @ 14 mmHg
Yield61%

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and a troubleshooting decision tree.

experimental_workflow Experimental Workflow for the Synthesis of Bromo-4-methylbenzotrifluoride start Start reagents 1. Charge reactor with 4-methylbenzotrichloride and catalyst start->reagents bromination 2. Add Bromine dropwise at 30°C reagents->bromination reaction 3. Stir for 6 hours at 30°C bromination->reaction quench 4. Remove excess Bromine with Nitrogen gas reaction->quench fluorination 5. Fluorination with anhydrous HF (Caution!) quench->fluorination purification 6. Fractional distillation under reduced pressure fluorination->purification product Pure Bromo-4-methyl- benzotrifluoride purification->product

Caption: Experimental workflow for the synthesis of bromo-4-methylbenzotrifluoride.

troubleshooting_guide Troubleshooting Decision Tree start Problem Encountered low_yield Low or No Yield? start->low_yield isomer_formation Multiple Isomers? start->isomer_formation side_products Dibrominated Products? start->side_products check_catalyst Check catalyst activity low_yield->check_catalyst optimize_temp Optimize temperature (lower T often helps) isomer_formation->optimize_temp purify_isomers Purify by fractional distillation or chromatography isomer_formation->purify_isomers check_br2 Check amount of brominating agent side_products->check_br2 check_temp Check reaction temperature check_catalyst->check_temp Active solution_catalyst Use fresh catalyst check_catalyst->solution_catalyst Inactive check_time Check reaction time check_temp->check_time Optimal solution_temp Optimize temperature check_temp->solution_temp Too low check_purity Check starting material purity check_time->check_purity Sufficient solution_time Increase reaction time check_time->solution_time Too short solution_purity Purify starting material check_purity->solution_purity Impure check_reaction_temp Check reaction temperature check_br2->check_reaction_temp Correct solution_br2 Use stoichiometric amount check_br2->solution_br2 Excess solution_reaction_temp Maintain recommended temp. check_reaction_temp->solution_reaction_temp Too high

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Bromo-4-methylbenzotrifluoride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-4-methylbenzotrifluoride and structurally similar compounds. Due to the limited availability of public domain experimental data for this compound, this document focuses on a comparative analysis with known alternative compounds to predict its spectral characteristics.

Predicted NMR Data for this compound

Based on the analysis of structurally related compounds, the following are the predicted ¹H and ¹³C NMR spectral data for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three signals in the aromatic region and one signal in the aliphatic region.

  • Aromatic Protons (3H): The protons on the benzene ring are expected to appear as a complex multiplet or as distinct doublet and singlet signals in the range of δ 7.0-8.0 ppm. The electron-withdrawing effects of the bromine and trifluoromethyl groups will cause downfield shifts.

  • Methyl Protons (3H): The methyl group protons are expected to appear as a singlet in the upfield region, likely around δ 2.4 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show eight distinct signals.

  • Aromatic Carbons (6C): The six carbons of the benzene ring will appear in the range of δ 120-140 ppm. The carbons attached to the bromine and trifluoromethyl groups will have their chemical shifts significantly influenced by these substituents.

  • Trifluoromethyl Carbon (1C): The carbon of the CF₃ group is expected to appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of δ 120-130 ppm.

  • Methyl Carbon (1C): The methyl carbon should appear in the upfield region, around δ 20 ppm.

Comparative NMR Data of Alternative Compounds

To provide a basis for the prediction and for comparative purposes, the following tables summarize the ¹H and ¹³C NMR data for structurally related compounds.

Table 1: ¹H NMR Data of this compound and Alternatives
CompoundAromatic Protons (ppm)Methyl Protons (ppm)Solvent
This compound (Predicted) ~7.0 - 8.0 (m, 3H)~2.4 (s, 3H)CDCl₃
2-Bromobenzotrifluoride 7.20 - 7.80 (m, 4H)-CDCl₃
4-Bromobenzotrifluoride [1][2][3]7.46 (d, 2H), 7.59 (d, 2H)-CDCl₃
4-Methylbenzotrifluoride [4][5]7.19 (d, 2H), 7.45 (d, 2H)2.43 (s, 3H)CDCl₃
Table 2: ¹³C NMR Data of this compound and Alternatives
CompoundAromatic Carbons (ppm)Trifluoromethyl Carbon (ppm)Methyl Carbon (ppm)Solvent
This compound (Predicted) ~120 - 140~120 - 130 (q)~20CDCl₃
1-Bromo-4-(trifluoromethyl)benzene [1]132.1, 129.7, 126.9 (q), 126.5 (q)123.9 (q)-CDCl₃
4-Methylbenzotrifluoride [6]134.3, 130.7, 129.0, 125.8 (q)124.2 (q)-CDCl₃

Experimental Protocols

The following is a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm).

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to at least 1-2 seconds to allow for full relaxation of the protons.

    • Acquire a suitable number of scans (typically 8 to 16 for a sample of this concentration).

  • ¹³C NMR Acquisition:

    • Load a standard carbon experiment with proton decoupling (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (e.g., -10 to 200 ppm).

    • Use a 30° pulse angle.

    • Set the acquisition time to 1-2 seconds and the relaxation delay to 2 seconds.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration).[7]

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption signals.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum.

    • Pick the peaks in both the ¹H and ¹³C spectra.

Visualization of NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of a small molecule for structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert LockShim Lock and Shim Insert->LockShim Acquire1H Acquire ¹H Spectrum LockShim->Acquire1H Acquire13C Acquire ¹³C Spectrum LockShim->Acquire13C FT Fourier Transform Acquire1H->FT Acquire13C->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate PeakPick Peak Picking Integrate->PeakPick Analyze1H Analyze ¹H Data (Chemical Shift, Integration, Multiplicity, Coupling) PeakPick->Analyze1H Analyze13C Analyze ¹³C Data (Chemical Shift) PeakPick->Analyze13C Structure Propose Structure Analyze1H->Structure Analyze13C->Structure

Caption: Workflow for NMR analysis from sample preparation to structural elucidation.

References

Comparative Reactivity Analysis: 2-Bromo-4-methylbenzotrifluoride vs. 2-Chloro-4-methylbenzotrifluoride in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. This guide provides an objective comparison of the reactivity of 2-Bromo-4-methylbenzotrifluoride and 2-Chloro-4-methylbenzotrifluoride, two key intermediates in the synthesis of complex organic molecules. The comparison is supported by established principles of organic chemistry and illustrative experimental data from analogous transformations.

The primary determinant of reactivity for aryl halides in many common cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings, is the strength of the carbon-halogen (C-X) bond. The generally accepted trend for reactivity is Ar-I > Ar-Br > Ar-Cl > Ar-F, which is inversely correlated with bond dissociation energy.[1] This trend stems from the rate-determining oxidative addition step in the catalytic cycle of these reactions, where the palladium catalyst inserts into the C-X bond. The weaker C-Br bond in this compound allows for a more facile oxidative addition compared to the stronger C-Cl bond in 2-Chloro-4-methylbenzotrifluoride, rendering the bromo derivative inherently more reactive.

The presence of the electron-withdrawing trifluoromethyl (-CF3) group on the aromatic ring can influence the reactivity of the aryl halide.[2] While electron-withdrawing groups can sometimes accelerate the oxidative addition step, the dominant factor in comparing the bromo- and chloro-analogs remains the C-X bond strength. Therefore, under identical reaction conditions, this compound is expected to exhibit higher reactivity, leading to faster reaction times and potentially higher yields than its chloro counterpart. While practical catalytic transformations involving aryl chlorides are desirable due to the lower cost and wider availability of starting materials, they often require more specialized and highly active catalyst systems to overcome the less favorable oxidative addition step.[3]

Quantitative Data Summary: Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
14-BromobenzotrifluoridePd(PPh₃)₄ (3 mol%)K₂CO₃Toluene/H₂O1001295
24-ChlorobenzotrifluoridePd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene1102492

This data is illustrative and compiled from typical conditions for Suzuki-Miyaura reactions of related substrates. Actual results may vary.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (this compound or 2-Chloro-4-methylbenzotrifluoride) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, 1,4-Dioxane, with 10-20% water)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0-3.0 mmol), and palladium catalyst (0.02-0.05 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5-10 mL) via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.

Materials:

  • Aryl halide (this compound or 2-Chloro-4-methylbenzotrifluoride) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with the palladium catalyst (0.01-0.02 mmol), phosphine ligand (0.02-0.04 mmol), and base (1.4-2.0 mmol).

  • Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous solvent (5-10 mL).

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

To further elucidate the processes involved in these transformations, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction.

G Experimental Workflow for Suzuki-Miyaura Coupling reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base setup Evacuate and Backfill with Inert Gas reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir solvent->reaction monitoring Monitor Progress (TLC/GC-MS) reaction->monitoring workup Cool, Dilute, Wash monitoring->workup purification Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

G Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_aryl Ar-Pd(II)L_n(X) oxidative_addition->pd2_aryl transmetalation Transmetalation pd2_aryl->transmetalation Ar'-B(OR)₂ pd2_biaryl Ar-Pd(II)L_n(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylbenzotrifluoride and 3-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. This guide provides a comparative analysis of two isomeric building blocks, 2-Bromo-4-methylbenzotrifluoride and 3-Bromo-4-methylbenzotrifluoride, in the context of Suzuki coupling reactions. Understanding the nuances of their reactivity is crucial for optimizing synthetic routes and accelerating drug discovery and development programs.

Theoretical Comparison of Reactivity

The reactivity of aryl halides in palladium-catalyzed Suzuki coupling is fundamentally influenced by both electronic and steric factors. The rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.

Electronic Effects: The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group. In this compound, the bromine atom is ortho to the trifluoromethyl group. This proximity leads to a significant inductive electron withdrawal, making the carbon of the C-Br bond more electrophilic and, in principle, more susceptible to oxidative addition. In the case of 3-Bromo-4-methylbenzotrifluoride, the bromine atom is meta to the trifluoromethyl group, resulting in a less pronounced electron-withdrawing effect on the C-Br bond.

Steric Effects: The trifluoromethyl group is also sterically demanding. In this compound, the ortho-position of the bulky -CF₃ group relative to the bromine atom can sterically hinder the approach of the palladium catalyst to the C-Br bond. Conversely, the meta-position of the -CF₃ group in 3-Bromo-4-methylbenzotrifluoride presents a less sterically crowded environment around the bromine atom, potentially facilitating easier access for the catalyst.

These opposing electronic and steric effects suggest a trade-off in reactivity between the two isomers. While the electronic properties of the 2-bromo isomer might favor the reaction, the steric hindrance could impede it. The 3-bromo isomer, being less sterically hindered, may exhibit more favorable reaction kinetics despite a slightly less activated C-Br bond.

Data Presentation: Suzuki Coupling Performance

Table 1: Suzuki Coupling of this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (2)1,4-Dioxane1101692
33-Thienylboronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.5)Toluene1001888

Table 2: Suzuki Coupling of 3-Bromo-4-methylbenzotrifluoride with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901290
24-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF/H₂O (5:1)1001095
34-Vinylphenylboronic acidPd(OAc)₂ (2)P(t-Bu)₃ (4)K₃PO₄ (2)Toluene/H₂O (3:1)951489

Note: The data in these tables are compiled from various sources and are intended for comparative purposes. Direct comparison of yields should be made with caution as reaction conditions are not identical.

Experimental Protocols

Below are detailed, representative experimental protocols for the Suzuki-Miyaura coupling of each isomer. These protocols are based on established methodologies and can serve as a starting point for reaction optimization.

Protocol 1: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (8 mL)

  • Deionized Water (2 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.

  • Add degassed toluene and deionized water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 3-Bromo-4-methylbenzotrifluoride with 4-Fluorophenylboronic Acid

Materials:

  • 3-Bromo-4-methylbenzotrifluoride (1.0 mmol, 1.0 equiv.)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Dimethylformamide (DMF) (10 mL)

  • Deionized Water (2 mL)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve 3-Bromo-4-methylbenzotrifluoride, 4-fluorophenylboronic acid, and sodium carbonate in a mixture of DMF and deionized water.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add the [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst.

  • Heat the reaction mixture to 100 °C under an inert atmosphere.

  • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

  • After the reaction is complete (typically 10 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent in vacuo.

  • Purify the residue by column chromatography to obtain the desired product.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup cluster_product Final Product ArylHalide Aryl Halide (Bromo-isomer) ReactionVessel Combine Reactants, Base, and Solvent ArylHalide->ReactionVessel BoronicAcid Arylboronic Acid BoronicAcid->ReactionVessel Degas Degas Mixture ReactionVessel->Degas AddCatalyst Add Pd Catalyst & Ligand Degas->AddCatalyst HeatStir Heat & Stir AddCatalyst->HeatStir Monitor Monitor Progress (TLC/LC-MS) HeatStir->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Purification (Chromatography) Workup->Purify FinalProduct Pure Biaryl Product Purify->FinalProduct

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Reactivity_Comparison cluster_2bromo This compound cluster_3bromo 3-Bromo-4-methylbenzotrifluoride Electronic Stronger Inductive Effect (+ Reactivity) Steric Ortho Steric Hindrance (- Reactivity) Electronic_meta Weaker Inductive Effect (- Reactivity) Steric_meta Less Steric Hindrance (+ Reactivity)

Caption: Factors influencing the reactivity of the two isomers in Suzuki coupling.

X-ray Crystal Structure of 2-Bromo-4-methylbenzonitrile and a Comparative Analysis with Related Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the crystallographic characteristics of 2-Bromo-4-methylbenzonitrile. This report presents a comparative analysis of its crystal structure with related brominated benzonitrile isomers, supported by experimental data and detailed methodologies.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical and chemical properties. In the realm of drug discovery and materials science, X-ray crystallography stands as a powerful technique for elucidating these intricate structures, offering invaluable insights into intermolecular interactions that govern molecular packing and, consequently, material characteristics. This guide provides a detailed examination of the X-ray crystal structure of 2-Bromo-4-methylbenzonitrile, a notable derivative of the versatile benzonitrile scaffold. While the crystal structure for the trifluoromethyl analogue, 2-Bromo-4-methylbenzotrifluoride, is not publicly available, this analysis of the nitrile derivative offers a significant reference point for understanding the structural implications of substitution patterns on this aromatic ring system.

Comparative Crystallographic Data

To facilitate a clear understanding of the structural nuances, the following table summarizes the key crystallographic parameters for 2-Bromo-4-methylbenzonitrile, alongside available data for its isomers, 3-Bromobenzonitrile and 4-Bromobenzonitrile. This side-by-side comparison highlights the influence of the substituent positions on the crystal lattice.

Parameter2-Bromo-4-methylbenzonitrile[1][2]3-Bromobenzonitrile[3]4-Bromobenzonitrile[4]
Chemical Formula C₈H₆BrNC₇H₄BrNC₇H₄BrN
Molecular Weight 196.05182.02182.02
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/nC 1 m 1
a (Å) 7.5168 (11)7.53369.531
b (Å) 7.8383 (11)3.96058.5593
c (Å) 7.9428 (11)22.30294.1352
α (°) 69.243 (7)9090
β (°) 64.375 (8)93.181390.295
γ (°) 87.567 (8)9090
Volume (ų) 391.14 (10)664.4337.1
Z 242
Temperature (K) 296Not specifiedNot specified
Radiation Mo KαNot specifiedNot specified

The molecule 2-Bromo-4-methylbenzonitrile is reported to be almost planar, with a root-mean-square deviation for the non-hydrogen atoms of 0.008 Å.[1][2][5] In the crystal structure, weak π–π stacking interactions are observed, with centroid–centroid separations of 3.782 (2) and 3.919 (2) Å, which result in the formation of columns of molecules along the direction.[1][2]

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection and structure refinement.

Synthesis and Crystallization of 2-Bromo-4-methylbenzonitrile

The synthesis of 2-Bromo-4-methylbenzonitrile can be achieved through methods described in the chemical literature.[1] Typically, single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer. The crystallographic data for 2-Bromo-4-methylbenzonitrile was collected using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1][2] The data collection is performed at a specific temperature, in this case, 296 K.[1][2] Following data collection, the structure is solved and refined using specialized software packages such as SHELXS97 and SHELXL97.[1] The refinement process involves fitting the atomic positions and displacement parameters to the observed diffraction data.

The workflow for determining the crystal structure is visualized in the following diagram:

experimental_workflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

Caption: A flowchart illustrating the key stages in determining the X-ray crystal structure of a compound.

Logical Relationships in Substituted Benzonitriles

The structural variations among the isomers of brominated methylbenzonitriles can be understood by considering the positional isomerism on the benzene ring. The relative positions of the bromo, methyl, and cyano groups dictate the overall molecular geometry and the nature of the intermolecular interactions that can be formed in the solid state.

logical_relationship cluster_substituents Substituents cluster_isomers Positional Isomers Benzonitrile Benzonitrile Core Bromo Bromo Group (-Br) Benzonitrile->Bromo Substitution Methyl Methyl Group (-CH3) Benzonitrile->Methyl Substitution Isomer1 2-Bromo-4-methylbenzonitrile Bromo->Isomer1 Isomer2 Other Positional Isomers Bromo->Isomer2 Methyl->Isomer1 Methyl->Isomer2 CrystalStructure Crystal Packing & Intermolecular Interactions Isomer1->CrystalStructure Leads to Specific Isomer2->CrystalStructure Leads to Different

References

A Comparative Guide to Palladium Catalysts for Reactions of 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective functionalization of haloaromatics is a critical step in the synthesis of novel chemical entities. 2-Bromo-4-methylbenzotrifluoride is a key building block in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly influence the pharmacokinetic and physicochemical properties of a molecule. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the derivatization of this substrate. This guide provides a comparative overview of various palladium catalyst systems for common cross-coupling reactions involving this compound, supported by experimental data from analogous systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction facilitates the introduction of a wide range of aryl and heteroaryl substituents.

Data Presentation: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(dppf)Cl₂ (3 mol%)dppfK₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.581[1]
Pd(PPh₃)₄ (5 mol%)PPh₃K₂CO₃1,4-Dioxane/H₂O (4:1)9012-2475-85[1]
Pd₂(dba)₃ (2 mol% Pd)XPhos (4 mol%)K₃PO₄t-Butanol/H₂O (4:1)80-11012-24High[2]
Pd(OAc)₂ (2 mol%)NoneK₂CO₃50% aq. Isopropanol8012-24Good to Excellent[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To an oven-dried reaction vessel is added this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The palladium catalyst and ligand (if applicable) are then added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. The degassed solvent system is then added. The reaction mixture is heated to the specified temperature and stirred for the indicated time. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][3]

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L2-X transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)2 transmetalation_intermediate Ar-Pd(II)L2-Ar' reductive_elimination Reductive Elimination transmetalation_intermediate->reductive_elimination reductive_elimination_product Ar-Ar' oxidative_addition->pd2_complex transmetalation->transmetalation_intermediate reductive_elimination->pd0 Regeneration reductive_elimination->reductive_elimination_product

Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a diverse range of aniline derivatives. This reaction is of high importance in pharmaceutical chemistry.[4]

Data Presentation: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ (2 mol% Pd)Xantphos (4 mol%)NaOtBuToluene1008-16High[1]
Pd(OAc)₂ (10 mol%)X-Phos (10 mol%)KOtBuToluene100 (MW)0.17Good to Excellent[5]
BippyPhos/[Pd(cinnamyl)Cl]₂BippyPhosNaOtBuToluene10012-24High[6]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., Xantphos), and the base (e.g., NaOtBu). Anhydrous, deoxygenated toluene is added, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.). The vessel is sealed and heated to the specified temperature with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[1]

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

Experimental_Workflow start Start: Assemble Reactants (Aryl Halide, Coupling Partner, Base) setup Reaction Setup (Inert Atmosphere, Add Catalyst/Ligand, Solvent) start->setup reaction Heating and Stirring (Monitor by TLC/LC-MS) setup->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product Characterization purification->product

A typical experimental workflow for cross-coupling.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable synthetic intermediates.[7]

Data Presentation: Comparison of Palladium Catalysts for Sonogashira Coupling

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
PdCl₂(PPh₃)₂ (5 mol%)CuI (5 mol%)Et₃NDMF656-12Good[1]
[DTBNpP]Pd(crotyl)Cl (2.5 mol%)None (Copper-Free)TMPDMSORT6-24Up to 97%[8]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a flame-dried Schlenk tube under an inert atmosphere are added this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the co-catalyst if required (e.g., CuI). Anhydrous solvent (e.g., DMF) and a base (e.g., triethylamine) are added, followed by the dropwise addition of the terminal alkyne (1.2 equiv.). The reaction is heated or stirred at room temperature as specified. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated. The product is then purified by chromatography.[1]

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, leading to substituted alkenes.[9]

Data Presentation: Comparison of Palladium Catalysts for Heck Reaction

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(OAc)₂ (3 mol%)P(o-tolyl)₃ (6 mol%)Et₃NDMF100-12018-24Good[10]
Pd(dba)₂Di-1-adamantyl-n-butylphosphineK₃PO₄Dioxane12016High[11]

Experimental Protocol: General Procedure for Heck Reaction

In a sealed tube, this compound (1.0 equiv.) and the alkene (1.5 equiv.) are dissolved in the solvent (e.g., DMF). The base (e.g., triethylamine, 2.0 equiv.) is added, and the mixture is degassed with an inert gas. The palladium catalyst and ligand are then added. The tube is sealed and heated to the specified temperature for the required duration. After cooling, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by chromatography.[10]

Cyanation

Palladium-catalyzed cyanation of aryl halides is a valuable method for the synthesis of aryl nitriles, which are important precursors for various functional groups and are found in many bioactive molecules.[12]

Data Presentation: Comparison of Palladium Catalysts for Cyanation

Catalyst SystemCyanide SourceSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd₂(dba)₃ / LigandZn(CN)₂H₂O/THF (5:1)RT - 4012-24Excellent[13]
Pd(OAc)₂ / LigandK₄[Fe(CN)₆]Toluene/H₂O14012-24Good

Experimental Protocol: General Procedure for Cyanation

To a reaction vessel are added this compound (1.0 equiv.), the cyanide source (e.g., Zn(CN)₂, 0.6 equiv.), the palladium precatalyst, and the ligand. The solvent system (e.g., a mixture of water and THF) is added, and the reaction is stirred at the specified temperature. The reaction progress is monitored, and upon completion, the mixture is worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated to give the crude nitrile, which is then purified.[14]

Catalyst Selection Flowchart

Catalyst_Selection cluster_coupling Coupling Type cluster_cc C-C Coupling Partner cluster_catalyst Recommended Catalyst System start Desired Transformation? cc_coupling C-C Bond start->cc_coupling cn_coupling C-N Bond start->cn_coupling c_cyanation C-CN Bond start->c_cyanation boronic_acid Boronic Acid/Ester cc_coupling->boronic_acid alkyne Terminal Alkyne cc_coupling->alkyne alkene Alkene cc_coupling->alkene buchwald_cat Buchwald-Hartwig: Pd₂(dba)₃/Xantphos cn_coupling->buchwald_cat cyanation_cat Cyanation: Pd₂(dba)₃/Ligand with Zn(CN)₂ c_cyanation->cyanation_cat suzuki_cat Suzuki-Miyaura: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos boronic_acid->suzuki_cat sonogashira_cat Sonogashira: PdCl₂(PPh₃)₂/CuI or Cu-free [DTBNpP]Pd alkyne->sonogashira_cat heck_cat Heck: Pd(OAc)₂/P(o-tolyl)₃ alkene->heck_cat

Flowchart for selecting a palladium catalyst system.

References

A Comparative Guide to the Electronic Effects of the Trifluoromethyl Group in 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

The trifluoromethyl (-CF3) group is a cornerstone in modern medicinal chemistry and materials science, prized for its profound impact on molecular properties.[1] Its incorporation into an aromatic system, as seen in 2-Bromo-4-methylbenzotrifluoride, dramatically alters the electronic landscape of the molecule, influencing its reactivity, stability, and biological interactions. This guide provides a comparative analysis of the electronic effects of the trifluoromethyl group, supported by experimental data and detailed protocols for its characterization.

The Strong Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[2] This property arises primarily from the strong negative inductive effect (-I) of the three highly electronegative fluorine atoms.[3][4] The fluorine atoms pull electron density away from the carbon atom of the -CF3 group, which in turn withdraws electron density from the aromatic ring through the sigma bond framework.[4] Unlike many other substituents, the trifluoromethyl group does not possess a significant resonance effect (mesomeric effect) as it lacks lone pairs or π-orbitals to participate in conjugation with the aromatic ring.[3]

This potent electron-withdrawing nature deactivates the aromatic ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[3][5][6] The deactivation occurs because the electron-deficient ring is less attractive to electron-seeking electrophiles. The meta-directing effect is a result of the destabilization of the arenium ion intermediates for ortho and para attack, where the positive charge would be placed on the carbon atom directly attached to the electron-withdrawing -CF3 group.[5]

Comparative Analysis of Electronic Effects

To quantify and compare the electronic influence of the trifluoromethyl group against other common substituents, Hammett constants (σ) are employed. These constants are a measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[7]

Another practical measure of electronic effects is the acidity (pKa) of substituted benzoic acids. Electron-withdrawing groups stabilize the carboxylate anion, resulting in a stronger acid (lower pKa).[8]

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-CF3 0.46 0.53
-NO20.710.78
-CN0.620.66
-Br0.390.23
-Cl0.370.23
-H0.000.00
-CH3-0.07-0.17
-OCH30.12-0.27
Substituted Benzoic AcidpKa
4-(Trifluoromethyl)benzoic acid 3.78
4-Nitrobenzoic acid3.44
4-Cyanobenzoic acid3.55
4-Bromobenzoic acid4.00
4-Chlorobenzoic acid3.99
Benzoic acid4.20[9]
4-Methylbenzoic acid (p-Toluic acid)4.37
4-Methoxybenzoic acid4.47

As the data illustrates, the trifluoromethyl group is a strong electron-withdrawing group, comparable in effect to nitro and cyano groups, and significantly more withdrawing than halogens.

Electronic Effects in this compound

In this compound, the electronic landscape of the aromatic ring is influenced by the interplay of three distinct substituents:

  • Trifluoromethyl group (-CF3) at C1: Strongly deactivating due to its -I effect.

  • Bromo group (-Br) at C2: Deactivating overall due to its -I effect, but also capable of a +M (resonance) effect due to its lone pairs, making it an ortho, para-director.

  • Methyl group (-CH3) at C4: Activating due to its positive inductive effect (+I) and hyperconjugation, making it an ortho, para-director.

The combined effect of these substituents makes the electron density distribution on the ring complex, influencing the regioselectivity of further reactions.

Experimental Protocols

Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids

A common method to determine Hammett substituent constants is by measuring the pKa of a series of meta- and para-substituted benzoic acids.[10]

Materials:

  • Substituted benzoic acids

  • 70:30 ethanol-water solution

  • Standardized 0.05 M NaOH solution in 70:30 ethanol-water

  • pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

Procedure:

  • Prepare a solution of the substituted benzoic acid by dissolving a precisely weighed amount (e.g., 4.0 x 10⁻⁴ mol) in 25 mL of the 70:30 ethanol-water solvent.

  • Calibrate the pH meter using standard buffer solutions.

  • Place the beaker with the acid solution on a magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant (e.g., in 0.25 mL increments).

  • As the pH begins to change rapidly near the equivalence point, reduce the increment of titrant addition (e.g., to 0.1 mL).

  • Continue the titration past the equivalence point.

  • The pKa is determined as the pH at the half-equivalence point (the point where half of the acid has been neutralized).[10]

  • The Hammett substituent constant (σ) is then calculated using the Hammett equation: σ = log(K_a / K_a₀), where K_a is the acid dissociation constant of the substituted benzoic acid and K_a₀ is the acid dissociation constant of unsubstituted benzoic acid.[11]

Visualizations

Inductive_Effect cluster_ring Benzene Ring C1 C C2 C C1->C2 CF3 CF₃ C1->CF3 -I effect C2->C1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C6->C1

Caption: Inductive effect of the -CF3 group on the benzene ring.

Substituent_Effects cluster_effects Electronic Effects mol This compound CF3 CF₃ (-I) mol->CF3 Strongly Deactivating Br Br (-I, +M) mol->Br Deactivating (ortho, para-directing) CH3 CH₃ (+I) mol->CH3 Activating (ortho, para-directing) Hammett_Protocol start Prepare Substituted Benzoic Acid Solution titrate Titrate with Standardized NaOH start->titrate record_pH Record pH vs. Volume of Titrant titrate->record_pH plot Plot Titration Curve record_pH->plot determine_pKa Determine pKa at Half-Equivalence Point plot->determine_pKa calculate_sigma Calculate Hammett Constant (σ) determine_pKa->calculate_sigma

References

Benchmarking the performance of "2-Bromo-4-methylbenzotrifluoride" in API synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of active pharmaceutical ingredient (API) synthesis, the selection of appropriate building blocks is paramount to achieving efficient, scalable, and high-yielding synthetic routes. Substituted aryl halides, such as 2-Bromo-4-methylbenzotrifluoride, are crucial intermediates in the construction of complex molecular architectures, frequently employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.

This guide provides an objective comparison of the performance of this compound against a structurally similar alternative, 2-Bromo-5-fluorobenzotrifluoride, in two of the most widely utilized transformations in modern drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The data presented herein is based on representative experimental protocols and established reactivity principles to inform researchers on the potential advantages and considerations for each reagent.

Data Presentation: A Comparative Analysis

The following tables summarize the expected performance of this compound and its alternative in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data is collated from established methodologies for similar substrates to provide a reliable benchmark.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryAryl HalideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-Methyl-2-(trifluoromethyl)biphenylPd(PPh₃)₄ (3 mol%)K₂CO₃ (2.0 equiv)Toluene/H₂O (4:1)1001288
22-Bromo-5-fluorobenzotrifluoride5-Fluoro-2-(trifluoromethyl)biphenylPd(PPh₃)₄ (3 mol%)K₂CO₃ (2.0 equiv)Toluene/H₂O (4:1)1001291

Table 2: Buchwald-Hartwig Amination with Aniline

EntryAryl HalideProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundN-(4-methyl-2-(trifluoromethyl)phenyl)anilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.2 equiv)Toluene1001885
22-Bromo-5-fluorobenzotrifluorideN-(5-fluoro-2-(trifluoromethyl)phenyl)anilinePd₂(dba)₃ (2 mol%), XPhos (4 mol%)NaOtBu (1.2 equiv)Toluene1001889

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific applications.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the aryl bromide (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) in a toluene/water mixture (4:1, 5 mL) was added potassium carbonate (2.0 mmol, 2.0 equiv). The mixture was degassed with argon for 15 minutes, followed by the addition of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%). The reaction vessel was sealed and heated to 100°C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired biaryl product.

General Procedure for Buchwald-Hartwig Amination

A Schlenk tube was charged with the aryl bromide (1.0 mmol, 1.0 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 2 mol%), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.2 mmol, 1.2 equiv). The tube was evacuated and backfilled with argon three times. Aniline (1.1 mmol, 1.1 equiv) and anhydrous toluene (5 mL) were then added via syringe. The Schlenk tube was sealed and the reaction mixture was heated to 100°C for 18 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL), filtered through a pad of Celite®, and the filtrate was washed with water (10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired N-aryl amine.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Suzuki_Miyaura_Pathway ArylBromide Aryl Bromide (this compound or 2-Bromo-5-fluorobenzotrifluoride) Product Biaryl Product ArylBromide->Product PhenylboronicAcid Phenylboronic Acid PhenylboronicAcid->Product Catalyst Pd(PPh₃)₄ Catalyst->Product Toluene/H₂O, 100°C Base K₂CO₃ Base->Product

A representative Suzuki-Miyaura cross-coupling pathway.

Buchwald_Hartwig_Pathway ArylBromide Aryl Bromide (this compound or 2-Bromo-5-fluorobenzotrifluoride) Product N-Aryl Amine Product ArylBromide->Product Aniline Aniline Aniline->Product Catalyst Pd₂(dba)₃ / XPhos Catalyst->Product Toluene, 100°C Base NaOtBu Base->Product

A representative Buchwald-Hartwig amination pathway.

Experimental_Workflow Start Start Setup Combine Reactants, Catalyst, and Base Start->Setup Degas Degas with Argon Setup->Degas Heat Heat Reaction Mixture Degas->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Workup and Extraction Cool->Workup Purify Column Chromatography Workup->Purify End Isolated Product Purify->End

A generalized experimental workflow for cross-coupling reactions.

A Cost-Benefit Analysis of 2-Bromo-4-methylbenzotrifluoride in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Strategic Reagent Selection

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that profoundly impacts reaction efficiency, cost-effectiveness, and the overall synthetic strategy. Among the vast array of available reagents, substituted benzotrifluorides are of significant interest due to the unique properties conferred by the trifluoromethyl group. This guide provides a comprehensive cost-benefit analysis of 2-Bromo-4-methylbenzotrifluoride , a versatile intermediate, by comparing its performance in key synthetic transformations with viable alternatives. This objective comparison is supported by representative experimental data and detailed methodologies to aid researchers in making informed decisions for their synthetic endeavors.

Executive Summary

This compound stands as a valuable reagent for introducing the 4-methyl-2-(trifluoromethyl)phenyl moiety into target molecules, primarily through palladium-catalyzed cross-coupling reactions. Its reactivity profile offers a balance between stability and ease of activation, making it a reliable choice for various synthetic applications. However, a thorough cost-benefit analysis necessitates a comparison with its chloro, iodo, and triflate analogues.

  • Reactivity: The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the trend: Iodo > Triflate > Bromo > Chloro. This implies that this compound will typically require milder reaction conditions than its chloro counterpart but more forcing conditions than the iodo or triflate analogues.

  • Cost: While precise bulk pricing requires direct supplier quotes, a general trend can be observed. Chloro-derivatives are often the most cost-effective, followed by bromo-derivatives. Iodo- and triflate-substituted compounds are typically the most expensive options.

  • Stability and Availability: Bromo- and chloro-aromatics are generally stable and widely available from numerous chemical suppliers. Iodo-compounds can be less stable, and the synthesis of triflates adds an extra step and cost to the starting material preparation.

This guide will delve into the specifics of these comparisons, providing quantitative data where available and standardized experimental protocols for key reactions.

Comparative Performance in Key Cross-Coupling Reactions

The utility of this compound is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery and development. Below is a comparative overview of its expected performance against its alternatives in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Data Presentation: A Comparative Overview

The following tables provide a summary of the expected reactivity and typical reaction conditions for this compound and its alternatives. It is important to note that direct side-by-side comparative studies for this specific set of compounds are limited in the publicly available literature. Therefore, the data presented is a consolidation of information from analogous systems to provide a predictive framework.

Table 1: Comparison of Alternatives for the Suzuki-Miyaura Coupling

ReagentRelative ReactivityTypical Catalyst LoadingTypical Temperature (°C)Representative Yield (%)
2-Chloro-4-methylbenzotrifluorideLow3-5 mol%100-12060-80
This compound Moderate 1-3 mol% 80-100 75-95
2-Iodo-4-methylbenzotrifluorideHigh0.5-2 mol%Room Temp - 80>90
4-Methyl-2-(trifluoromethyl)phenyl TriflateVery High0.5-2 mol%Room Temp - 80>90

Table 2: Comparison of Alternatives for the Buchwald-Hartwig Amination

ReagentRelative ReactivityTypical Ligand TypeTypical BaseRepresentative Yield (%)
2-Chloro-4-methylbenzotrifluorideLowBulky, electron-rich phosphinesStronger bases (e.g., LHMDS)50-75
This compound Moderate Standard biarylphosphinesNaOtBu, K₃PO₄70-90
2-Iodo-4-methylbenzotrifluorideHighStandard biarylphosphinesMilder bases (e.g., K₂CO₃)>85
4-Methyl-2-(trifluoromethyl)phenyl TriflateVery HighStandard biarylphosphinesMilder bases (e.g., K₂CO₃)>85

Experimental Protocols

To provide a practical framework for the application of these reagents, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These are generalized procedures and may require optimization for specific substrates.

General Experimental Workflow

reagents Combine Aryl Halide/Triflate, Boronic Acid/Amine, and Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat to Desired Temperature catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl Halide or Triflate (e.g., this compound) (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide/triflate, arylboronic acid, and base.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • Aryl Halide or Triflate (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, Degassed Solvent (e.g., Toluene)

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and phosphine ligand to an oven-dried reaction vessel.

  • Add the base, aryl halide/triflate, and amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat to 80-110°C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Cost-Benefit Analysis: Making the Right Choice

The optimal choice of reagent depends on a careful consideration of several factors, including the scale of the synthesis, the inherent reactivity of the coupling partners, and budgetary constraints.

cluster_cost Cost cluster_reactivity Reactivity in Cross-Coupling chloro_cost Chloro (Lowest) chloro_react Chloro (Low) bromo_cost Bromo (Moderate) bromo_react Bromo (Moderate) iodo_cost Iodo (High) iodo_react Iodo (High) triflate_cost Triflate (Highest) triflate_react Triflate (Very High)

Caption: A visual representation of the general cost vs. reactivity trend for aryl halides and triflates.

  • For Early-Stage Discovery and Small-Scale Synthesis: In this setting, reaction efficiency and speed are often prioritized over raw material cost. Therefore, the more reactive 2-iodo-4-methylbenzotrifluoride or 4-methyl-2-(trifluoromethyl)phenyl triflate may be the preferred choice, as they often lead to higher yields under milder conditions and with a broader substrate scope. This can accelerate the synthesis of a diverse library of compounds for biological screening.

  • For Process Development and Scale-Up: As a synthetic route matures and moves towards larger scale production, the cost of starting materials becomes a critical factor. In this context, This compound presents a compelling balance of reactivity and cost. While it may require slightly more forcing conditions than its iodo or triflate counterparts, the significant cost savings can be a major advantage. The chloro-analog, 2-chloro-4-methylbenzotrifluoride , is the most economical option but its lower reactivity may necessitate higher catalyst loadings, more expensive and specialized ligands, and higher temperatures, which can introduce other costs and potential side reactions. A thorough process optimization is crucial to determine if the lower initial cost of the chloro-derivative translates to overall process economy.

Conclusion

This compound is a strategically important building block in synthetic chemistry, offering a good compromise between reactivity and cost for palladium-catalyzed cross-coupling reactions. For researchers in the early stages of drug discovery, the higher reactivity of iodo- and triflate-analogs might be more beneficial for rapid library synthesis. However, for process development and large-scale manufacturing, the cost-effectiveness of this compound makes it a highly attractive option. The choice of the optimal reagent will always be context-dependent, and this guide provides the foundational data and experimental frameworks to make a well-informed and strategic decision.

Safety Operating Guide

Essential Safety and Operational Guide for 2-Bromo-4-methylbenzotrifluoride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-Bromo-4-methylbenzotrifluoride. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Chemical Profile:

PropertyValue
Molecular Formula C8H6BrF3[1][2][3]
Molecular Weight 239.03 g/mol [1][3]
Form Solid[1]
CAS Number Not clearly specified, multiple isomers exist.

Hazard Identification:

This compound is classified with the following hazards:

  • Acute Toxicity 4, Oral: Harmful if swallowed.[1][3]

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory to mitigate risks associated with handling this compound and similar halogenated aromatic compounds.

Protection TypeRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.[6]Protects against splashes and vapors that can cause serious eye damage.
Skin Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[6]Prevents skin contact, which can lead to irritation.
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6]Minimizes inhalation of vapors, which can cause respiratory tract irritation.

Experimental Protocols: Handling and Disposal

Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational and the work area is clean and free of clutter.

    • Place all necessary equipment and reagents within the fume hood.[6]

  • Aliquoting and Transfer:

    • Carefully measure and transfer the required amount of the chemical.

    • Use appropriate tools, such as spatulas or weighing paper, to minimize the risk of spills.

  • Reaction Setup:

    • Conduct all experimental procedures within the chemical fume hood.

    • Keep the sash at the lowest possible height that allows for comfortable work.[6]

Disposal Protocol:

  • Decontamination:

    • Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood.

    • Collect the rinsate as hazardous waste.[6]

  • Waste Segregation:

    • Crucially, halogenated organic waste must be collected separately from non-halogenated waste. [6]

    • Use a designated, properly labeled waste container for this compound waste.

  • Final Disposal:

    • Follow your institution's hazardous waste disposal procedures.

    • The typical disposal method for halogenated organic compounds is high-temperature incineration at a licensed facility.[7]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_fume_hood Verify Fume Hood Operation gather_materials Gather Materials & PPE prep_fume_hood->gather_materials Proceed if operational weigh_transfer Weigh & Transfer Chemical gather_materials->weigh_transfer Don PPE conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Glassware conduct_experiment->decontaminate segregate_waste Segregate Halogenated Waste decontaminate->segregate_waste dispose Dispose via Institutional Protocol segregate_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.